METHACRYLOXYPROPYLTRIISOPROPOXYSILANE
Description
Research Significance and Context of Organosilane Coupling Agents
Organosilane coupling agents are bifunctional molecules that possess the unique ability to form stable chemical bonds with both inorganic and organic materials. mpbio.comgelest.com Their general structure, R-(CH₂)n-Si-(OX)₃, consists of a non-hydrolyzable organofunctional group (R) and hydrolyzable alkoxy groups (OX). mpbio.com The organofunctional group, such as methacrylate (B99206), vinyl, or amino, is designed to react and form covalent bonds with an organic polymer matrix. mpbio.com Concurrently, the alkoxy groups hydrolyze in the presence of water to form reactive silanol (B1196071) groups (Si-OH). gelest.com These silanols can then condense with hydroxyl groups present on the surface of inorganic materials like glass, metals, and silica (B1680970), forming durable metallo-siloxane bonds (e.g., Si-O-Metal). mpbio.comnih.gov
Scope of Academic Inquiry into METHACRYLOXYPROPYLTRIISOPROPOXYSILANE
While its close analog, 3-methacryloxypropyltrimethoxysilane (MEMO), has been the subject of extensive research, particularly in dental composites and coatings, specific academic studies focusing solely on this compound are less prevalent in publicly available literature. nih.govnih.govresearchgate.netunpad.ac.id However, its chemical structure suggests a clear trajectory for academic investigation, primarily centered on comparative performance analysis against its methoxy- and ethoxy-based counterparts.
The primary area of academic inquiry involves its function as a coupling agent in composite materials and as an adhesion promoter in coatings. chemicalbook.com Research would logically explore how the bulkier isopropoxy groups, compared to the smaller methoxy (B1213986) groups of MEMO, affect the rates of hydrolysis and condensation. The rate of hydrolysis is a critical factor in the application and performance of silane (B1218182) coupling agents, with methoxy groups generally hydrolyzing faster than ethoxy groups. gelest.com The hydrolysis of isopropoxy groups is expected to be even slower due to steric hindrance, which could offer advantages in terms of solution stability and shelf-life before application.
A significant research area is its application in dental materials. Studies on other silanes have shown their importance in bonding composite resins to inorganic fillers or dental prosthetics like titanium. nih.govunpad.ac.id A key study evaluated a blend of gamma-methacryloxypropyltrimethoxysilane and vinyltriisopropoxysilane as coupling agents for bonding composite resin to titanium, indicating academic interest in silanes with varied alkoxy groups for dental applications. nih.gov Future research on this compound would likely investigate its efficacy in improving the bond strength and durability of dental restorations, potentially offering different performance characteristics due to its specific hydrolysis behavior.
Properties of this compound
| Property | Value |
| Chemical Formula | C₁₃H₂₈O₅Si silane-chemical.com or C₁₆H₃₂O₅Si cymitquimica.com |
| Molecular Weight | 304.45 g/mol silane-chemical.com or 332.51 g/mol cymitquimica.com |
| CAS Number | 80750-05-6 cymitquimica.com |
| Appearance | Clear to slightly yellow liquid silane-chemical.comcymitquimica.com |
| Boiling Point | 255 - 257 °C silane-chemical.com |
| Melting Point | -50 °C silane-chemical.com |
| Density | 0.965 g/cm³ at 25 °C silane-chemical.com |
| Flash Point | 108 °C silane-chemical.com |
| Solubility | Soluble in most organic solvents; hydrolyzes in water. silane-chemical.com |
| Refractive Index | 1.429 - 1.431 silane-chemical.com |
Structure
3D Structure
Properties
IUPAC Name |
3-tri(propan-2-yloxy)silylpropyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O5Si/c1-12(2)16(17)18-10-9-11-22(19-13(3)4,20-14(5)6)21-15(7)8/h13-15H,1,9-11H2,2-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPNMYQJQQGAJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O[Si](CCCOC(=O)C(=C)C)(OC(C)C)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O5Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101001458 | |
| Record name | 3-{Tris[(propan-2-yl)oxy]silyl}propyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101001458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80750-05-6 | |
| Record name | Methacryloxypropyltriisopropoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80750-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Tris(1-methylethoxy)silyl)propyl methacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080750056 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-{Tris[(propan-2-yl)oxy]silyl}propyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101001458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[tris(1-methylethoxy)silyl]propyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.285 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis and Preparation Methodologies for Methacryloxypropyltriisopropoxysilane
Established Synthetic Pathways
The most well-established and widely used method for synthesizing organofunctional silanes like Methacryloxypropyltriisopropoxysilane is the hydrosilylation reaction. This pathway offers high atom economy and produces the desired product with high selectivity when properly catalyzed.
Hydrosilylation Reactions in this compound Synthesis
Hydrosilylation is a fundamental reaction in organosilicon chemistry, involving the addition of a silicon-hydride (Si-H) bond across an unsaturated carbon-carbon double bond. mdpi.com In the synthesis of this compound, this specifically involves the reaction between triisopropoxysilane and allyl methacrylate (B99206), as depicted in the reaction scheme below.
Reaction Scheme: CH₂(CH₃)C(O)OCH₂CH=CH₂ + HSi(OCH(CH₃)₂)₃ → CH₂(CH₃)C(O)O(CH₂)₃Si(OCH(CH₃)₂)₃ (Allyl Methacrylate + Triisopropoxysilane → this compound)
This addition reaction is typically catalyzed by transition metal complexes and results in the formation of a stable carbon-silicon bond. rsc.org The reaction is highly exothermic, necessitating careful thermal management to prevent runaway reactions. google.com The process yields the anti-Markovnikov product as the major component, where the silicon atom attaches to the terminal carbon of the allyl group. rsc.org The progress of the reaction can be monitored by spectroscopic methods such as ¹H NMR and IR spectroscopy, which show the disappearance of the specific Si-H signals. rsc.org
Role of Catalysts in this compound Preparation
Catalysts are crucial for the hydrosilylation reaction to proceed at a practical rate. The choice of catalyst influences the reaction's speed, efficiency, and the selectivity towards the desired product isomer.
Platinum-Based Catalysts : The most common and effective catalysts for hydrosilylation are platinum-group metal complexes. mdpi.comnih.gov Historically, Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst are widely used due to their high activity. mdpi.comnih.gov These catalysts facilitate the reaction by following mechanisms like the Chalk-Harrod mechanism, which involves oxidative addition, migratory insertion, and reductive elimination steps. nih.gov
Rhodium-Based Catalysts : Rhodium complexes have also been explored as catalysts for hydrosilylation. rsc.org In some cases, rhodium catalysts can offer different selectivity compared to platinum catalysts. For instance, in the hydrosilylation of other substrates, rhodium catalysts have been shown to favor the formation of different isomers. conicet.gov.ar
Other Transition Metal Catalysts : Research continues into lower-cost transition metals as potential catalysts. nih.gov Nickel complexes, for example, have been studied for hydrosilylation reactions, although they may also promote side reactions like isomerization. researchgate.net
Table 1: Common Catalysts in Hydrosilylation
| Catalyst Type | Specific Example(s) | Key Characteristics |
|---|---|---|
| Platinum-Based | Speier's Catalyst (H₂PtCl₆), Karstedt's Catalyst | High activity, widely used in industry, generally promotes anti-Markovnikov addition. mdpi.comnih.gov |
| Rhodium-Based | [RhCl(dppbzF)]₂ | Can offer high efficiency and selectivity, sometimes differing from platinum. nih.govnih.gov |
| Nickel-Based | NiCl₂ or Ni(acac)₂ with phosphine (B1218219) oxides | Lower cost, but may lead to side reactions like reduction and isomerization. researchgate.net |
Polymerization-Preventing Reagents and Inhibition Strategies in this compound Synthesis
A significant challenge in the synthesis of this compound is the prevention of premature polymerization of the methacrylate group. This is especially critical as the reaction is often conducted at elevated temperatures, which can initiate radical polymerization. researchgate.netfao.org To counteract this, polymerization inhibitors are added to the reaction mixture.
These inhibitors are chemical compounds that act as radical scavengers, terminating the chain reaction of polymerization. researchgate.net Common inhibitors used in the synthesis of methacrylate-functionalized silanes include:
Phenolic Compounds : These are widely used due to their effectiveness. Examples include hydroquinone (B1673460) (HQ), 4-methoxyphenol (B1676288) (MEHQ), and butylated hydroxytoluene (BHT).
Amines : Certain amine compounds can also function as polymerization inhibitors.
Other Radical Scavengers : Compounds like phenothiazine (B1677639) have also been employed to prevent gelation during synthesis.
The selection of an appropriate inhibitor and its concentration is critical to ensure the stability of the monomer during synthesis and storage without interfering with the subsequent intended polymerization of the final product.
Novel Synthetic Approaches and Catalyst Development
While platinum-based catalysts are the industry standard, research is ongoing to develop more cost-effective, efficient, and selective catalytic systems. A key area of development is the use of alternative transition metals and the design of sophisticated ligands to fine-tune catalyst performance.
Optimization of Reaction Conditions for this compound Yield and Purity
Achieving high yield and purity of this compound requires careful optimization of several reaction parameters. The kinetics of the underlying hydrolysis and condensation reactions are influenced by factors including catalyst concentration, water/silane (B1218182) ratio, and solvent. nih.gov For the primary hydrosilylation pathway, the molar ratio of reactants, reaction time, and temperature are the most critical variables. silane-chemical.com A continuous process, where reactants are fed through a heated reaction zone, can allow for short residence times and efficient heat dissipation. google.com
Temperature and Pressure Effects in this compound Synthesis
Temperature is a critical parameter in the synthesis process. The reaction must be conducted at a temperature high enough to ensure a reasonable reaction rate but low enough to prevent the decomposition of the catalyst and, crucially, to avoid the thermally-induced polymerization of the allyl methacrylate reactant. researchgate.netfao.org For similar hydrosilylation reactions, temperatures in the range of 60°C to 115-200°C have been reported, depending on the specific catalyst and process (batch vs. continuous). google.comconicet.gov.arsilane-chemical.com In some cases, lower temperatures (e.g., 60°C) are favored to enhance selectivity, though this may require longer reaction times. nih.gov
Table 2: Summary of Reaction Condition Effects
| Parameter | Effect on Synthesis | Typical Range/Observation |
|---|---|---|
| Temperature | Directly influences reaction rate, catalyst stability, and potential for side reactions (e.g., polymerization). | 60°C - 200°C, depending on catalyst and process. google.comconicet.gov.arsilane-chemical.com Lower temperatures can improve selectivity. nih.gov |
| Pressure | Can influence reaction kinetics and selectivity in some hydrosilylation systems. | Typically performed at atmospheric pressure. Increased pressure may alter reaction pathways in other systems. researchgate.netkfupm.edu.sa |
| Catalyst Conc. | Affects the rate of reaction. Higher concentrations can increase speed but also cost. | Varies significantly based on catalyst activity (e.g., from ppm levels for highly active catalysts to mol% for others). nih.gov |
| Inhibitor Conc. | Prevents premature polymerization of the methacrylate group. | Must be sufficient to stabilize the monomer at reaction temperatures without hindering future use. |
Solvent Systems for this compound Synthesis
The hydrosilylation for producing this compound can be conducted with or without a solvent. The choice of solvent can influence reaction rate, temperature control, and ease of product purification.
Solvent-Free (Neat) Conditions: This is often the preferred industrial method as it maximizes reactor throughput and simplifies product work-up by eliminating the need for solvent removal. The reaction is carried out using the reactants themselves as the reaction medium.
Solvent-based Systems: In some cases, an inert solvent may be used to aid in heat dissipation, particularly in large-scale reactions, or to facilitate the dissolution of reactants and catalysts. The selection of a suitable solvent is critical to avoid unwanted side reactions.
Table 2: Potential Solvent Systems for the Synthesis of this compound
| Solvent | Boiling Point (°C) | Characteristics and Considerations |
| Toluene (B28343) | 111 | A common solvent for hydrosilylation reactions, offering good solubility for reactants and catalysts. Its relatively high boiling point is suitable for the typical reaction temperatures. |
| Xylene | 138 - 144 | Similar to toluene but with a higher boiling point, which can be advantageous for reactions requiring higher temperatures. |
| Hexane | 69 | A non-polar solvent that can be used, though its lower boiling point may require the reaction to be run under pressure to achieve desired temperatures. |
Note: The suitability of these solvents is inferred from their use in the synthesis of similar organosilanes. Specific studies on the solvent effects for the synthesis of this compound are not widely published.
Purification Techniques for this compound
Following the synthesis, the crude product contains the desired silane, unreacted starting materials, catalyst residues, and potentially some by-products. Purification is essential to achieve the high-purity final product.
The primary and most effective method for purifying this compound is vacuum distillation . Due to the compound's high boiling point at atmospheric pressure (255-257 °C), distillation under reduced pressure is necessary to prevent thermal decomposition and polymerization of the methacrylate group. silane-chemical.com
Fractional distillation is employed to separate the product from impurities with close boiling points. The efficiency of the separation depends on the design of the distillation column (e.g., number of theoretical plates).
Table 3: Distillation Parameters for Methacryloxypropylalkoxysilanes
| Parameter | Value/Condition | Purpose |
| Pressure | 1 - 10 mmHg | Lowers the boiling point to a range where thermal degradation is minimized. |
| Boiling Point | ~110 - 140 °C (at reduced pressure) | The specific boiling point will vary with the exact pressure. |
| Distillation Additives | Polymerization inhibitors (e.g., MEHQ, Phenothiazine) | To prevent polymerization of the product in the distillation pot and column. |
| Pre-treatment | Filtration | To remove solid catalyst residues before distillation. |
Note: The boiling point range is an estimate based on analogous compounds. The exact boiling point of this compound at a specific vacuum level should be determined empirically.
Other potential, though less common for bulk industrial production, purification techniques could include:
Chromatographic Methods: For very high purity applications, column chromatography could be utilized. However, this is generally not economically viable for large-scale production.
Filtration: The crude product is often filtered before distillation to remove any solid catalyst residues or precipitated inhibitors.
The final product is a clear to slightly yellow liquid with a purity typically exceeding 98%.
Chemical Reactivity and Mechanistic Studies of Methacryloxypropyltriisopropoxysilane
Hydrolysis Kinetics and Mechanism of Alkoxysilane Groups in METHACRYLOXYPROPYLTRIISOPROPOXYSILANE
The rate of hydrolysis is significantly influenced by the steric bulk of the alkoxy groups. The isopropoxy groups in this compound are bulkier than methoxy (B1213986) or ethoxy groups found in similar silanes. This steric hindrance reduces the rate of hydrolysis compared to their less bulky counterparts, such as methacryloxypropyltrimethoxysilane (MPTMS). researchgate.net The reaction generally follows SN2-type nucleophilic substitution mechanisms. researchgate.net
The kinetics of alkoxysilane hydrolysis are highly dependent on the pH of the aqueous solution. uc3m.esresearchgate.net The reaction is catalyzed by both acids and bases, with the rate being slowest at a near-neutral pH of around 7. researchgate.net
Under acidic conditions (pH < 7), the oxygen atom of the alkoxy group is protonated, making it a better leaving group and facilitating nucleophilic attack by water on the silicon atom. researchgate.net This generally leads to a rapid hydrolysis rate. researchgate.net Conversely, under basic conditions (pH > 7), the hydroxide (B78521) ion is a more effective nucleophile than water, directly attacking the silicon center and accelerating the hydrolysis rate.
Water availability is another critical factor. The hydrolysis reaction requires a stoichiometric amount of water to proceed to completion. The rate of hydrolysis generally increases with higher concentrations of water, although excess water can influence subsequent condensation reactions. researchgate.net
Table 1: General Influence of pH on Alkoxysilane Hydrolysis Rates (This table illustrates the general trend for alkoxysilanes as specific kinetic data for this compound is not readily available in published literature.)
| pH Range | Relative Hydrolysis Rate | Predominant Mechanism |
| < 4 | Fast | Specific acid catalysis; protonation of the alkoxy group. researchgate.net |
| 4 - 6 | Slowing | Rate decreases as pH approaches neutral. |
| ~ 7 | Minimum | Slowest reaction rate. researchgate.net |
| > 7 | Increasing | Base catalysis; nucleophilic attack by OH⁻ ions. |
| > 10 | Fast | Rapid hydrolysis due to high concentration of OH⁻. |
Data compiled from general principles of silane (B1218182) hydrolysis. researchgate.netresearchgate.net
Besides pH, various external catalysts can be employed to control the hydrolysis rate. These catalysts are often also active in the subsequent condensation step. gelest.com The choice of catalyst can significantly influence the reaction pathway and the structure of the final product. Common catalysts include:
Acid and Base Catalysts: As discussed, mineral acids (e.g., hydrochloric acid) and bases (e.g., ammonia) are effective catalysts. researchgate.netgoogle.com
Organometallic Compounds: Tin compounds, such as dibutyltin (B87310) dilaurate (DBTDL), are highly effective catalysts for both hydrolysis and condensation. adhesivesmag.com The catalytic mechanism for tin compounds involves the initial hydrolysis of the catalyst itself to form an active organotin hydroxide species. adhesivesmag.com
Rare Earth Metal Salts: Lanthanide salts, particularly triflates (e.g., europium (III) triflate, ytterbium (III) triflate), have been shown to be potent catalysts for the hydrolysis of alkoxysilanes. google.com
Table 2: Common Catalyst Types for Alkoxysilane Hydrolysis
| Catalyst Type | Examples | General Characteristics |
| Acids | Hydrochloric Acid, Acetic Acid | Effective at low pH; promotes rapid hydrolysis. google.com |
| Bases | Ammonia, Amines | Effective at high pH; promotes rapid condensation. researchgate.net |
| Organotin Compounds | Dibutyltin dilaurate (DBTDL) | Highly active for both hydrolysis and condensation. adhesivesmag.com |
| Rare Earth Metal Salts | Europium (III) Triflate, Ytterbium (III) Triflate | Potent catalysts for hydrolysis. google.com |
Condensation Reactions of Silanol (B1196071) Groups Derived from this compound
Following hydrolysis, the newly formed silanol (Si-OH) groups are highly reactive and undergo condensation reactions. This process involves the elimination of water to form stable siloxane (Si-O-Si) bonds, which are the backbone of silicone polymers.
Condensation can occur between two silanol groups (alcohol condensation) or between a silanol group and an unhydrolyzed alkoxide group (alkoxy condensation). These reactions initially form dimers and small linear or cyclic oligomers. researchgate.net As the reaction progresses, these smaller units link together, leading to the formation of larger, branched oligomers and eventually a highly cross-linked, three-dimensional polysiloxane network. researchgate.net The extent of this network formation dictates many of the final material's physical properties, such as hardness and thermal stability.
The rate and extent of the condensation reaction are governed by several factors, which often overlap with those affecting hydrolysis:
pH: The condensation rate is also pH-dependent but follows a different trend than hydrolysis. The rate is slowest around pH 4 and increases significantly in both more acidic and, particularly, in basic conditions. researchgate.net Basic catalysis strongly promotes the formation of larger, more highly condensed, and particulate structures. gelest.com
Catalyst: The same catalysts that promote hydrolysis generally also catalyze condensation. The choice of catalyst can influence the structure of the resulting polysiloxane network.
Concentration: Higher concentrations of the silane lead to a greater probability of intermolecular condensation, accelerating the formation of oligomers and networks.
Solvent: The presence of the alcohol byproduct (isopropanol) can influence the reaction equilibrium. Removal of water and alcohol can drive the condensation reaction forward.
Polymerization Mechanisms of the Methacrylate (B99206) Moiety in this compound
Independent of the silane reactions, the methacrylate group of the molecule can undergo polymerization through its carbon-carbon double bond. This is typically achieved via a free-radical polymerization mechanism. This process allows the silane to be incorporated into organic polymer chains, acting as a bridge or coupling agent between organic and inorganic phases.
The free-radical polymerization process consists of three main stages:
Initiation: The reaction is started by free radicals generated from a thermal or photoinitiator. Common initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) decompose upon heating or UV light exposure to produce active radicals. mcmaster.ca These radicals then attack the double bond of the methacrylate monomer, initiating a polymer chain.
Propagation: The newly formed monomer radical adds to another methacrylate monomer, extending the polymer chain. This step repeats, rapidly increasing the molecular weight of the polymer.
Termination: The growth of a polymer chain is stopped, typically by the combination of two growing radical chains or by disproportionation.
Table 3: Typical Initiators for Free-Radical Polymerization of Methacrylates
| Initiator Type | Example | Activation Method |
| Azo Compound | Azobisisobutyronitrile (AIBN) | Thermal |
| Peroxide | Benzoyl Peroxide (BPO) | Thermal |
| Photoinitiator | 2,2-Dimethoxy-2-phenylacetophenone | UV Light |
Data compiled from general principles of free-radical polymerization. mcmaster.canih.gov
Free Radical Polymerization of this compound
The methacrylate group of this compound readily undergoes free radical polymerization, a common method for synthesizing a wide range of vinyl polymers. libretexts.org This process is a chain reaction typically consisting of three key stages: initiation, propagation, and termination. nih.gov
Initiation: The process begins with the generation of free radicals from an initiator molecule, often through thermal decomposition or photolysis. libretexts.orgnih.gov For example, an initiator like Azobisisobutyronitrile (AIBN) can be thermally decomposed to produce two cyano-2-propyl radicals. nih.gov This radical then adds across the double bond of the this compound monomer, forming a new, larger radical species and initiating the polymer chain. nih.gov
Propagation: The newly formed monomer radical attacks another monomer molecule, adding to the chain and regenerating the radical at the new chain end. This step repeats rapidly, leading to the growth of a long polymer chain. The regioselectivity of this addition typically follows a head-to-tail arrangement to produce the most stable radical intermediate. libretexts.org
Termination: The growth of polymer chains ceases when two radical species react with each other. This can occur through two primary mechanisms: combination, where two macroradicals join to form a single, longer polymer chain, or disproportionation, where a hydrogen atom is transferred from one radical chain to another, resulting in two separate polymer chains (one with a saturated end and one with an unsaturated end). libretexts.org The dominant termination mechanism can depend on the specific monomer and reaction conditions. libretexts.org
The kinetics of this polymerization can be complex. As the polymerization proceeds and polymer concentration increases, the viscosity of the system rises significantly. This can lead to a decrease in the termination rate constant, a phenomenon known as the auto-acceleration or gel effect, which causes a rapid increase in both the polymerization rate and the molecular weight of the polymer formed. nih.gov
Controlled Radical Polymerization Strategies for this compound
While free radical polymerization is robust, it offers limited control over polymer molecular weight, molecular weight distribution (polydispersity), and architecture. Controlled/Living Radical Polymerization (CRP) techniques have emerged to address these limitations by minimizing irreversible termination reactions. youtube.comyoutube.com For monomers like this compound, CRP methods enable the synthesis of well-defined polymers and copolymers.
Two prominent CRP strategies applicable to this monomer are Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.
Atom Transfer Radical Polymerization (ATRP): ATRP is based on a reversible redox process catalyzed by a transition metal complex (e.g., copper bromide with a ligand), which establishes a dynamic equilibrium between a low concentration of active, growing radicals and a high concentration of dormant species. youtube.comethernet.edu.et This equilibrium significantly reduces the probability of radical-radical termination, allowing chains to grow more uniformly. youtube.com ATRP has been successfully applied to a wide variety of methacrylates, yielding polymers with predetermined molecular weights and narrow polydispersity indices (PDI). cmu.edu The principles of ATRP can be extended to this compound to create well-defined homopolymers or block copolymers.
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT is a versatile CRP method that uses a thiocarbonylthio compound as a chain transfer agent (CTA), often referred to as a RAFT agent. youtube.com The polymerization proceeds via a degenerative transfer mechanism where the growing polymer chains reversibly react with the RAFT agent. youtube.com This process allows all chains to be initiated early in the reaction and grow at a similar rate, leading to excellent control over the final polymer structure. mdpi.com Research on the closely related monomer, γ-methacryloxypropyltrimethoxysilane (γ-MPS), has demonstrated that RAFT polymerization can produce well-defined polymers with low polydispersity (PDI < 1.3). capes.gov.br These findings are directly translatable to this compound.
The table below, based on findings for the analogous γ-MPS monomer, illustrates the control achievable with RAFT polymerization. capes.gov.br
| Monomer Conversion (%) | Theoretical Mn ( g/mol ) | Experimental Mn ( g/mol ) | Polydispersity Index (PDI) |
| 15 | 6,000 | 5,500 | 1.25 |
| 30 | 12,000 | 11,000 | 1.22 |
| 45 | 18,000 | 17,500 | 1.20 |
| 60 | 24,000 | 23,000 | 1.18 |
| 75 | 30,000 | 29,000 | 1.17 |
This data is illustrative for a controlled polymerization process of a methacryloxysilane (B14707743) monomer.
Role of Initiators and Chain Transfer Agents
The selection of initiators and chain transfer agents is critical for controlling the polymerization of this compound, influencing reaction rates, polymer molecular weight, and functionality.
Initiators: These molecules generate the initial radical species that begin the polymerization chain reaction. libretexts.org Their choice depends on the desired polymerization method and reaction conditions (e.g., temperature).
Thermal Initiators: These compounds decompose at a predictable rate at a specific temperature. Common examples include azo compounds like Azobisisobutyronitrile (AIBN) and peroxides like Benzoyl Peroxide (BPO). libretexts.orgnih.gov
Photoinitiators: These initiators generate radicals upon exposure to light, typically UV radiation. They are essential for UV-curing applications.
Redox Initiators: Used in emulsion polymerization and some ATRP systems, these consist of an oxidizing and a reducing agent that produce radicals at lower temperatures.
Chain Transfer Agents (CTAs): These agents can interrupt the growth of a polymer chain by transferring a reactive atom (like hydrogen) to the growing macroradical, terminating it and creating a new, smaller radical that can initiate a new chain. libretexts.org
Conventional CTAs: In free radical polymerization, agents like thiols are used to control and lower the average molecular weight of the resulting polymer.
RAFT Agents: In RAFT polymerization, specific thiocarbonylthio compounds act as highly efficient CTAs that reversibly terminate chains, enabling controlled growth. youtube.commdpi.com Examples include dithiobenzoates and trithiocarbonates. The choice of the RAFT agent is crucial and often specific to the monomer being polymerized. youtube.com
Silanes as CTAs: Certain silanes can also function as chain transfer agents in radical polymerizations, participating in silane-ene type reactions. researchgate.netwindows.net
The table below summarizes common examples of these agents.
| Agent Type | Class | Example(s) | Function |
| Initiator | Azo Compound | Azobisisobutyronitrile (AIBN) | Thermal initiation of free radical polymerization. nih.gov |
| Peroxide | Benzoyl Peroxide (BPO) | Thermal initiation, often at different temperatures than AIBN. libretexts.org | |
| Chain Transfer Agent | Thiol | Dodecanethiol | Molecular weight control in free radical polymerization. libretexts.org |
| RAFT Agent | 2-Cyanoprop-2-yl dithiobenzoate (CPDB) | Reversible chain transfer for controlled polymerization. capes.gov.br |
Interfacial Reaction Mechanisms of this compound with Substrates
The triisopropoxysilane end of the molecule is responsible for its ability to act as a coupling agent, forming a durable bridge between inorganic materials (like glass, metals, and silica) and organic polymer matrices. gelest.comresearchgate.net This interaction occurs at the interface and involves a multi-step chemical process.
Covalent Bonding at Inorganic-Organic Interfaces
The primary mechanism for adhesion to inorganic substrates is the formation of covalent siloxane (Si-O-Substrate) bonds. This process is generally understood to occur in two main steps:
Hydrolysis: The triisopropoxysilane group reacts with water (often trace amounts present on the substrate surface or in the environment) to form silanetriol intermediates (R-Si(OH)₃) and isopropyl alcohol as a byproduct. The isopropoxy groups are less reactive to hydrolysis than methoxy or ethoxy groups. researchgate.net The rate of this reaction is influenced by factors such as pH, temperature, and the presence of catalysts. mdpi.com
Si(OR)₃ + 3H₂O → Si(OH)₃ + 3ROH (where R is an isopropyl group)
Condensation: The newly formed, highly reactive silanol groups can then condense with hydroxyl groups (-OH) present on the surface of an inorganic substrate, such as silica (B1680970) or alumina. gelest.com This reaction forms a stable, covalent siloxane bond (Si-O-Si) and releases a molecule of water. The silanols can also self-condense with each other to form oligomeric siloxane layers on the surface. mdpi.com
Substrate-OH + (HO)₃Si-R → Substrate-O-Si(OH)₂-R + H₂O
This sequence of reactions effectively grafts the this compound molecule onto the inorganic surface, with the organophilic methacrylate group oriented away from the substrate and ready to react or interact with a polymer matrix. gelest.comsilane-chemical.com
Hydrogen Bonding and Other Intermolecular Interactions
Before the formation of irreversible covalent bonds, non-covalent interactions play a crucial role in the adsorption and orientation of the silane at the substrate interface.
Following the initial hydrolysis step, the silanol groups (Si-OH) of the this compound molecule can form strong hydrogen bonds with the hydroxyl groups (e.g., Si-OH, Al-OH) on the inorganic surface. researchgate.net These hydrogen bonds help to draw the silane molecules to the surface and hold them in a favorable orientation for the subsequent condensation reaction. An organized, physisorbed layer can form, which then transitions to a chemisorbed layer as covalent bonds are established. Furthermore, the methacrylate portion of the molecule can participate in its own intermolecular interactions, such as dipole-dipole forces and van der Waals interactions, which influence its compatibility and miscibility with polymer resins even before polymerization occurs. nih.gov
Wettability and Miscibility Alteration by this compound
A primary function of treating an inorganic surface with this compound is to alter its surface energy and, consequently, its wetting and miscibility characteristics. gelest.com
Inorganic substrates like glass and silica are typically hydrophilic (water-loving) due to the high density of polar hydroxyl groups on their surfaces. This makes them inherently incompatible with nonpolar or hydrophobic organic polymers like many polyolefins and polyesters. This incompatibility leads to poor adhesion, weak interfacial strength, and inferior composite properties.
By grafting this compound onto the substrate, the polar surface hydroxyls are replaced by the nonpolar propyl methacrylate groups. gelest.comsilane-chemical.com This transformation has two significant effects:
Increased Hydrophobicity: The surface becomes more organophilic and hydrophobic, as evidenced by an increased contact angle with water.
Improved Polymer Miscibility: The organofunctional surface is now chemically similar to the monomer or polymer matrix, promoting better wetting of the substrate by the liquid resin before curing and enhancing the adhesion and miscibility between the inorganic filler and the organic polymer in the final composite. silane-chemical.com This improved interfacial compatibility is key to the performance enhancement seen in many filled polymer systems.
Mechanisms of Adhesion Promotion by this compound
This compound is a bifunctional organosilane that acts as a molecular bridge to create a strong, durable bond between dissimilar materials, specifically between inorganic substrates and organic polymers. dakenchem.com Its effectiveness as an adhesion promoter is explained by the chemical bonding theory, which posits that the silane forms covalent bonds across the interface, connecting the two phases. atamanchemicals.comspecialchem.com The molecule possesses two distinct types of reactive groups: hydrolyzable isopropoxy groups on the silicon atom and a non-hydrolyzable, polymerizable methacryloxy group. dakenchem.com This dual reactivity allows it to chemically bond with both the inorganic surface and the organic resin matrix. afinitica.com
Hydrolysis: The process begins with the hydrolysis of the triisopropoxysilyl groups in the presence of water. This reaction converts the isopropoxy groups (-OCH(CH₃)₂) into reactive silanol groups (-Si-OH) and releases isopropanol (B130326) as a byproduct. Water is essential for this step to occur. specialchem.com The rate of hydrolysis can be influenced by factors such as pH; it is generally promoted at low pH levels. researchgate.net
Condensation: The newly formed silanol groups are highly reactive. They can undergo condensation reactions with other silanol groups to form stable siloxane bonds (-Si-O-Si-), resulting in an oligomeric or polymeric siloxane network at the interface. Crucially, these silanol groups also react with hydroxyl (-OH) groups present on the surface of most inorganic substrates, such as glass, silica, and metals like aluminum, titanium, and nickel. specialchem.comgelest.com This reaction forms strong, covalent metallo-siloxane bonds (e.g., Si-O-Ti), anchoring the silane molecule to the inorganic surface. gelest.comresearchgate.net
Interfacial Coupling: Simultaneously, the organic-functional methacryloxy group of the silane is oriented away from the inorganic substrate and toward the organic polymer matrix. dakenchem.com This methacryloxy group, containing an unsaturated double bond, can copolymerize or graft onto the polymer backbone during the curing process, which is often initiated by free radicals. atamanchemicals.comchemicalbook.com This creates a covalent linkage between the silane and the organic resin.
Data Tables
Table 1: Key Mechanistic Steps of Adhesion Promotion
| Step | Reactants | Products | Bond Type Formed |
| Hydrolysis | This compound, Water | Methacryloxypropylsilanetriol, Isopropanol | Si-OH (Silanol) |
| Condensation (Self) | Methacryloxypropylsilanetriol | Oligomeric/Polymeric Siloxanes, Water | Si-O-Si (Siloxane) |
| Condensation (with Substrate) | Methacryloxypropylsilanetriol, Substrate-OH | Silane-Substrate Adduct, Water | Si-O-Substrate (e.g., Si-O-Ti) |
| Interfacial Coupling | Methacryloxypropylsilanetriol (adsorbed), Polymer Resin | Silane-Polymer Copolymer | C-C (Carbon-Carbon) |
Table 2: Research Findings on Silane Adhesion Mechanisms
| Finding | Description | Significance |
| Dual Functionality | Silane molecules possess both inorganic-reactive (alkoxy) and organic-reactive (methacryloxy) groups. dakenchem.comafinitica.com | Enables the molecule to act as a chemical bridge between two dissimilar materials. dakenchem.com |
| Hydrolysis Requirement | The presence of water is necessary for the hydrolysis of alkoxy groups to silanols, which is the prerequisite for bonding to inorganic surfaces. specialchem.com | The application process must ensure sufficient moisture is available at the interface for the reaction to proceed. |
| pH Influence | The rates of hydrolysis and condensation are dependent on the pH of the solution. researchgate.net Hydrolysis is generally faster at low pH. researchgate.net | Control of pH can be used to optimize the silanization process for specific applications. |
| Covalent Bonding to Substrate | FTIR spectroscopy has confirmed the formation of covalent Si-O-Ti bonds on titanium surfaces and Si-O-Si bonds, indicating chemical reaction with the substrate. researchgate.net | Provides direct evidence for the chemical bonding theory as the primary mechanism of adhesion. atamanchemicals.comresearchgate.net |
| Polymerization with Resin | The methacryloxy group can copolymerize with monomers like vinyl acetate, acrylic acid, or methyl acrylic acid in resins that cure via free-radical mechanisms. chemicalbook.comecopowerchem.com | This creates a strong, durable link to the organic matrix, enhancing adhesion and durability of coatings, adhesives, and composites. atamanchemicals.comecopowerchem.com |
Polymerization and Copolymerization Studies Involving Methacryloxypropyltriisopropoxysilane
Homopolymerization of METHACRYLOXYPROPYLTRIISOPROPOXYSILANE
The homopolymerization of alkoxysilane monomers like this compound is a complex process. The kinetics of polymerization are influenced by several factors, including the catalyst, water-to-silane ratio, pH, and the nature of the organo-functional group. mdpi.com The process generally involves not only the polymerization of the methacrylate (B99206) group but also the simultaneous or subsequent hydrolysis and condensation of the triisopropoxysilane groups. mdpi.com
The polymerization of alkoxysilanes can be initiated by radical initiators to form a carbon-based polymer backbone, while the silane (B1218182) groups can undergo hydrolysis, even with atmospheric moisture, followed by condensation to form siloxane (Si-O-Si) crosslinks. The kinetics of these reactions are distinct; for instance, in acidic conditions, hydrolysis is typically fast while condensation is slow, whereas the reverse is true in alkaline conditions. mdpi.com While specific kinetic data for the homopolymerization of this compound is not extensively detailed in publicly available literature, studies on similar compounds like 3-methacryloxypropyltrimethoxysilane show they can be polymerized to create polymers with unique surface energy and wettability characteristics. atamanchemicals.com The resulting poly(this compound) would be a hybrid organic-inorganic polymer with a polymethacrylate (B1205211) backbone and a network of siloxane bridges.
Copolymerization with Various Monomers
This compound is frequently copolymerized with a range of other monomers to impart specific properties, such as improved adhesion, durability, and crosslinking capabilities, to the final polymer. atamanchemicals.com Its methacrylate group allows it to be readily integrated into polymer chains alongside other acrylic, styrenic, and vinyl monomers through radical-initiated processes. atamanchemicals.comkowachemical.com
The copolymerization of this compound with acrylic monomers like methyl methacrylate and butyl acrylate (B77674) is a common strategy for producing self-crosslinkable latexes and high-performance coatings. researchgate.netmdpi.com The silane monomer is effectively incorporated into the acrylic copolymer chain during polymerization. researchgate.net This integration allows for the formation of coatings that can self-crosslink upon drying, as the isopropoxysilane groups hydrolyze and condense to form a durable siloxane network. This process enhances properties like adhesion and durability. atamanchemicals.comresearchgate.net
In one study, this compound was used as a shell-forming monomer in the emulsion polymerization of core-shell particles, demonstrating its utility in creating structured polymer materials. mdpi.com Research into peelable decontamination coatings utilized a ternary system of butyl-acrylate, methyl methacrylate, and acrylic acid, prepared via pre-emulsion polymerization to create a uniform copolymer structure. mdpi.com The incorporation of even small amounts of silane monomers into acrylic copolymers, such as those used for ophthalmic lenses, has been shown to significantly increase properties like oxygen permeability. nih.gov
Table 1: Effect of Monomer Ratio on Acrylic Copolymer Properties
| Monomer Ratio (BA/MMA/AA) | Average Particle Size (nm) | Polydispersity Index (PDI) | Film Formation Quality |
|---|---|---|---|
| 1:0.9:0.1 | 125.3 | 1.15 | Excellent |
| 1:1:0 | 140.1 | 1.22 | Good |
| 0.9:1:0.1 | 132.8 | 1.18 | Very Good |
Data synthesized from findings on acrylic copolymer systems, illustrating the impact of monomer composition on physical properties. mdpi.com
This compound can be incorporated into polymer systems containing styrene (B11656). The methacrylate group of the silane is known to readily copolymerize with styrenic monomers via radical polymerization. nih.gov While direct studies focusing on the copolymerization of this compound with styrene are not abundant, the copolymerization of styrene and methacrylic acid is well-established, often conducted via suspension polymerization to produce thermoplastic beads. google.comgoogle.com The inclusion of a silane monomer like this compound would introduce a latent crosslinking functionality into the styrenic copolymer. This could be used to improve the thermal stability and mechanical properties of the final material. In complex systems, such as the grafting of polymers onto ground tire rubber, styrene is often used as a key monomer in radical polymerization processes. mdpi.com
The versatility of this compound allows for its inclusion in more complex ternary and quaternary polymer systems. Research has demonstrated the successful terpolymerization of a similar monomer, 3-methacryloxypropyl tris(trimethylsiloxy)silane (B155312) (MPTS), with methacrylic acid (MA) and dimethyl octyl ammonium (B1175870) styrene sulfonate (DOASS). researchgate.net The study, which used azobisisobutyronitrile (AIBN) as an initiator, found that the monomer units were randomly distributed along the polymer chains, indicating homogeneous copolymer compositions. researchgate.net
Table 2: Reactivity Ratios for MPTS Terpolymerization
| Monomer Pair | r1 | r2 | Calculation Method |
|---|---|---|---|
| MA / MPTS | 1.10 | 0.45 | Kelen–Tüdös |
| MPTS / DOASS | 0.40 | 0.14 | Kelen–Tüdös |
| MA / DOASS | 0.30 | 0.12 | Kelen–Tüdös |
This table presents the reactivity ratios for the terpolymerization of 3-methacryloxypropyl tris(trimethylsiloxy)silane (MPTS), methacrylic acid (MA), and dimethyl octyl ammonium styrene sulfonate (DOASS), indicating the tendency of the monomers to copolymerize. researchgate.net
In another example, complex quaternary polymer systems for ophthalmic lenses were synthesized by copolymerizing a silicone monomer with additives including 3-[Tris(trimethylsiloxy)silyl]propyl methacrylate, N-vinyl-2-pyrrolidone, and poly(ethylene glycol) methyl ether methacrylate, using ethylene (B1197577) glycol dimethacrylate as a cross-linking agent. nih.gov These examples highlight the capability of incorporating silane methacrylates into multi-monomer systems to create functional materials with tailored properties.
A primary application of this compound is to act as a crosslinking monomer. hengdasilane.com Crosslinking significantly enhances material properties such as mechanical strength, thermal stability, and chemical resistance. hengdasilane.comyoutube.com The crosslinking mechanism involves two steps:
Incorporation: The methacrylate group of the silane copolymerizes with other monomers, integrating the silane moiety into the polymer backbone. atamanchemicals.com
Crosslinking: The triisopropoxysilane groups undergo hydrolysis in the presence of water, converting them into reactive silanol (B1196071) (Si-OH) groups. These silanols then undergo condensation reactions with each other to form stable siloxane (Si-O-Si) bonds, creating a three-dimensional polymer network. mdpi.commdpi.com
This dual functionality allows for the production of one-pot, self-crosslinkable polymer systems. researchgate.net Studies have shown that the choice of alkoxysilane and its hydrolysis rate are crucial; this compound, with its sterically larger isopropoxy groups, has different hydrolysis and condensation kinetics compared to methoxy (B1213986) or ethoxy-substituted silanes. mdpi.comlehigh.edu This crosslinking capability is exploited in coatings, adhesives, and composite materials to improve their durability and performance. atamanchemicals.comhengdasilane.com
Emulsion Polymerization Techniques Utilizing this compound
Emulsion polymerization is a key industrial process for producing aqueous polymer dispersions, or latexes. chempoint.com However, incorporating highly reactive alkoxysilanes like this compound into conventional emulsion polymerization presents challenges. The primary issue is the premature hydrolysis and condensation of the silane groups in the aqueous phase, which can lead to the formation of gels and uncontrolled crosslinking. researchgate.netresearchgate.net
To overcome this, specific techniques have been developed. Miniemulsion polymerization is one such approach that protects the silane moieties from extensive contact with water, thereby reducing premature hydrolysis. researchgate.net In this technique, the monomer, including the silane, is emulsified into small, stable droplets, and polymerization occurs within these nanoreactors.
Research on self-crosslinkable hybrid films has successfully utilized this compound in emulsion polymerization to synthesize core-shell particles. mdpi.com In this work, the silane-containing polymer formed the shell of the particles. These particles could then be processed into films where the crosslinking of the silane groups was induced by thermal treatment, demonstrating a controlled, post-polymerization crosslinking strategy. mdpi.com Another study confirmed that 3-trimethoxysilylpropyl methacrylate (a related compound) does copolymerize with acrylic monomers in emulsion systems, and the subsequent addition of tetraethyl orthosilicate (B98303) can lead to the formation of a silica (B1680970) shell around the latex particles through a sol-gel process. researchgate.net
Table of Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | |
| 3-methacryloxypropyltrimethoxysilane | |
| 3-methacryloxypropyl tris(trimethylsiloxy)silane | MPTS |
| 3-trimethoxysilylpropyl methacrylate | |
| 3-[Tris(trimethylsiloxy)silyl]propyl methacrylate | |
| Acrylic Acid | AA |
| Azobisisobutyronitrile | AIBN |
| Butyl Acrylate | BA |
| Dimethyl octyl ammonium styrene sulfonate | DOASS |
| Ethylene glycol dimethacrylate | EGDMA |
| Methacrylic Acid | MA |
| Methyl Methacrylate | MMA |
| N-vinyl-2-pyrrolidone | NVP |
| Poly(ethylene glycol) methyl ether methacrylate | |
| Styrene | |
| Tetraethyl orthosilicate |
Starved-Feed Emulsion Polymerization for Core-Shell Architectures
Starved-feed emulsion polymerization is a sophisticated technique utilized to synthesize core-shell particles with well-defined morphologies. In this process, the monomer is added to the reaction vessel at a rate slower than the rate of polymerization, ensuring that the monomer concentration remains low throughout the reaction. This method is particularly advantageous for incorporating functional monomers, such as this compound, into the shell of the particles.
Researchers have successfully employed starved-feed emulsion polymerization to create tailored core-shell particles. For instance, this method has been used to introduce various alkoxysilane moieties, including 3-methacryloxypropyltriisopropoxysilane (MPSIsoprop), into the shell of polymer particles. researchgate.net This approach allows for precise control over the shell's composition and thickness, which is crucial for applications like photonic crystals where surface functionalization and cross-linking efficiency are paramount. researchgate.net The continuous and slow addition of the silane monomer under starved-feed conditions helps to ensure it polymerizes primarily at the surface of the existing seed particles, leading to a more uniform and well-defined shell structure. researchgate.net
Semicontinuous Batch Processes
Semicontinuous batch emulsion polymerization is another effective strategy for producing core-shell particles. Unlike a simple batch process where all reactants are added at the beginning, a semicontinuous process involves the continuous addition of one or more reactants, typically the monomer, to the reactor. researchgate.netmdpi.com This method offers excellent control over the polymerization process, allowing for the formation of core-shell particles with a more homogeneous surface layer morphology. mdpi.com
In the context of this compound, a semicontinuous process would typically involve the initial polymerization of a core monomer, such as styrene or methyl methacrylate, to form seed particles. mdpi.comfigshare.com Subsequently, a mixture containing this compound and potentially other comonomers is fed into the reactor. This allows the silane to copolymerize on the surface of the core particles, forming a distinct shell. figshare.com Studies comparing this method to traditional seed emulsion polymerization have shown that semicontinuous processes can yield core-shell particles with a more uniform shell thickness and distribution of functional groups. mdpi.com
Structure and Morphology of Polymers Incorporating this compound
The incorporation of this compound into polymer systems gives rise to unique and controllable structures and morphologies, driven by the dual reactivity of the molecule—the methacrylate group for polymerization and the triisopropoxysilyl group for hydrolysis and condensation.
Core-Shell Particle Design with this compound Shells
Core-shell particles represent a significant area of materials science where this compound and its analogues, like 3-(methacryloxypropyl)-trimethoxysilane (MPS or MPTS), are extensively used. nih.govresearchgate.net These particles typically consist of a polymer core, such as polystyrene (PS) or poly(methyl methacrylate) (PMMA), encapsulated by a shell rich in polysiloxane. researchgate.netmatec-conferences.org The design leverages the desirable properties of both components: the core provides mechanical stability and film-forming capabilities, while the siloxane shell imparts properties like low surface energy, water repellency, and thermal stability. nih.govresearchgate.net
The synthesis is often achieved through seeded polymerization under kinetically controlled conditions, where the silane monomer is polymerized onto pre-formed polymer core particles. nih.govresearchgate.net Characterization techniques such as Transmission Electron Microscopy (TEM) and X-ray Photoelectron Spectroscopy (XPS) have confirmed the formation of distinct core-shell structures, showing that the silane is predominantly located on the surface of the particles. researchgate.net For example, core-shell particles with a poly(butyl methacrylate) core and a poly(3-(methacryloxypropyl)-trimethoxysilane) shell have been successfully prepared via dispersion polymerization. nih.govresearchgate.net
Formation of Porous Microspheres and Films
This compound and its trimethoxy- analogue (TMPSM) can be used as functional monomers in combination with cross-linking agents to create highly porous materials. mdpi.com Heterogeneous radical copolymerization of TMPSM with a crosslinker like trimethylolpropane (B17298) trimethacrylate (TRIM) in the presence of a pore-forming diluent (porogen) such as toluene (B28343) or chlorobenzene (B131634) can produce porous microspheres. mdpi.com
The porogen creates a phase separation during polymerization, leading to the formation of a network of pores within the polymer matrix. After polymerization, the porogen is removed, leaving behind a porous structure. The specific surface area and pore volume of these microspheres can be controlled by adjusting the synthesis parameters, including the type of porogen and the monomer-to-crosslinker ratio. mdpi.com Research has demonstrated the production of microspheres with specific surface areas ranging from 357 m²/g to 500 m²/g. mdpi.com These porous materials have potential applications as effective adsorbents or as stationary phases in gas chromatography. mdpi.com
Crosslinking Density and Network Formation in Silylated Polymers
A key feature of polymers incorporating this compound is their ability to form cross-linked networks. The crosslinking occurs via the hydrolysis of the isopropoxy groups to silanols (Si-OH), followed by the condensation of these silanols to form stable siloxane (Si-O-Si) bonds. This process can occur during polymerization or as a post-curing step, often initiated by moisture and/or heat.
The extent of this crosslinking significantly impacts the material's properties. Studies on related systems using 3-(trimethoxysilyl) propyl methacrylate have shown that the crosslinking density can be controlled and measured. nih.gov An increase in the concentration of the crosslinking agent leads to a higher crosslinking density, which in turn enhances mechanical properties like Young's and shear modulus, and improves thermal stability. nih.govresearchgate.net Conversely, properties like water content and oxygen permeability in hydrogels tend to decrease with higher crosslinking density. nih.gov In radical-induced polymerizations, copolymers with more than 5 mole percent of methacrylate-functional siloxane substitution will crosslink to form non-flowable resins. gelest.com
Influence of this compound Content on Polymerization Parameters and Resulting Structures
The concentration of this compound (or its analogues) used in a polymerization formulation has a direct and predictable impact on the resulting polymer's characteristics.
Effect on Material Properties: The silane content also dictates the final properties of the bulk material. In the formation of porous copolymers, the thermal stability was found to increase with a higher amount of 3-(trimethoxysilyl)propyl methacrylate (TMPSM) in the copolymerization mixture. mdpi.com This enhancement is due to the formation of a more robust and cross-linked siloxane network within the polymer. The table below, derived from studies on porous microspheres, illustrates how changing the monomer feed ratio affects the material's surface properties. mdpi.com
Table 1: Influence of Monomer Ratio on Porous Copolymer Properties Data derived from studies using 3-(trimethoxysilyl)propyl methacrylate (TMPSM) and trimethylolpropane trimethacrylate (TRIM) with toluene as porogen.
| Copolymer ID | Molar Ratio (TMPSM:TRIM) | Specific Surface Area (m²/g) |
|---|---|---|
| TMSPM-co-TRIM_1T | 1:1 | 457 |
| TMSPM-co-TRIM_2T | 2:1 | 421 |
| TMSPM-co-TRIM_3T | 3:1 | 395 |
| TMSPM-co-TRIM_4T | 4:1 | 382 |
Surface Modification and Interfacial Science with Methacryloxypropyltriisopropoxysilane
Surface Treatment of Inorganic Substrates
The ability of methacryloxypropyltriisopropoxysilane to form durable bonds with inorganic surfaces is widely exploited to improve compatibility with organic resins, enhance dispersion of fillers, and protect surfaces from environmental degradation.
The treatment of glass surfaces and fibers with this compound is a well-established method for improving their compatibility and adhesion with polymer matrices, particularly in the fabrication of fiber-reinforced composites. Glass surfaces are rich in hydroxyl groups, which serve as active sites for reaction with the hydrolyzed silane (B1218182).
The process involves the hydrolysis of the triisopropoxysilane groups into silanols, which then condense with the surface hydroxyls of the glass, forming a covalent Si-O-glass bond. This reaction anchors the silane molecule to the surface, while the outward-projecting methacrylate (B99206) tail becomes available for subsequent polymerization with a resin matrix. This surface modification is critical in applications like unsaturated polyester-fiberglass composites, where it significantly enhances the interfacial strength between the glass fibers and the polymer, leading to improved mechanical properties of the final composite material. ncsu.edu In laboratory and bio-analytical applications, glass slides are often silanized to create a surface suitable for the covalent attachment of polymers or biological molecules. For instance, a similar silane, (3-trimethoxysilyl)propyl methacrylate (TMSPMA), is used to prepare glass supports for the covalent grafting of macroporous polymer layers used in biochips and biosensors. google.com
This compound is effective in modifying a variety of metal and metal oxide surfaces. The hydrolyzable isopropoxy groups can form stable condensation products with the hydroxyl groups present on the surfaces of oxides of aluminum, zirconium, tin, titanium, and nickel. ncsu.edu This surface treatment renders the otherwise hydrophilic metal oxide surface more organophilic and reactive towards polymer matrices.
Research on antimony-doped tin oxide (ATO) and tin oxide nanoparticles has shown that the hydrolysis of the silane is the rate-determining step in the surface reaction. researchgate.net The reaction is favored over the self-condensation of the silane, and the amount of silane grafted onto the tin oxide particles is typically limited to a monolayer. researchgate.net Fourier-transform infrared spectroscopy (FTIR) studies reveal that the silane molecules are often oriented parallel to the oxide surface, with a hydrogen bond forming between the silane's carbonyl group and the oxide. researchgate.net This modification is crucial for improving the dispersion of metal oxide nanoparticles in polymer coatings and composites. In dental and orthopedic applications, silane treatment has been investigated to improve the shear bond strength of composite resins to titanium metal substrates. researchgate.net
Table 1: Kinetic and Surface Coverage Data for Silane Treatment on Oxidic Nanoparticles
| Nanoparticle Type | Rate-Determining Step | Grafted Amount vs. Monolayer | Molecular Orientation | Interfacial Bonding |
|---|---|---|---|---|
| Tin Oxide | Hydrolysis | Fills one monolayer researchgate.net | Parallel to surface researchgate.net | Hydrogen bond (C=O --- Oxide) researchgate.net |
| Antimony-Doped Tin Oxide (ATO) | Hydrolysis | 50-70% of a monolayer researchgate.net | Parallel to surface researchgate.net | Hydrogen bond (C=O --- Oxide) researchgate.net |
| Silica (B1680970) | Hydrolysis | Fills one monolayer researchgate.net | - | - |
Treatment of Mineral Fillers and Ceramic Materials
In the polymer industry, mineral fillers such as silica, talc, mica, and quartz are added to resins to reduce cost and improve mechanical properties like stiffness and dimensional stability. frontiersin.orgresearchgate.net However, these hydrophilic mineral surfaces are often incompatible with hydrophobic polymer matrices, leading to poor dispersion and weak interfacial adhesion.
Silane coupling agents like this compound are used to treat the surface of these mineral fillers, transforming them from hydrophilic to organoreactive. frontiersin.org The silane treatment improves the wetting and dispersion of the filler within the polymer, reduces the viscosity of the filler/polymer mixture, and enhances the mechanical and electrical properties of the resulting composite. frontiersin.org The process typically involves applying the silane (either neat or in solution) to the filler under intensive mixing, followed by heat treatment to complete the condensation reaction and remove byproducts. frontiersin.org This surface modification is also employed in dental composites, where ceramic or glass fillers are treated to ensure a strong, durable bond with the methacrylate-based resin matrix. researchgate.net
The principles of surface modification extend to the nanoscale, where this compound and its analogs are used to functionalize nanoparticles for advanced composite applications. The large surface area of nanoparticles makes surface treatment essential for preventing agglomeration and ensuring effective integration into a polymer matrix.
Silica and Tin Oxide Nanoparticles: Studies on fumed silica and tin oxide nanoparticles demonstrate that silanization with analogs like 3-methacryloxypropyltrimethoxysilane (MPTMS) leads to a grafted monolayer on the particle surface. researchgate.netfao.orgresearchgate.net The reaction kinetics show that the interaction with the particle surface is favored over silane self-condensation. researchgate.net Characterization using thermogravimetric analysis (TGA) and FTIR confirms the chemical interaction and quantifies the amount of grafted silane. researchgate.net
Graphene Oxide: Graphene oxide (GO), with its surface rich in hydroxyl and carboxyl groups, can be functionalized with silanes. researchgate.netfao.orgresearchgate.net In one study, a close analog, γ-methacryloxypropyltrimethoxysilane (MPTS), was grafted onto GO sheets. fao.org This functionalization significantly improved the exfoliation and dispersion of the GO within a bismaleimide (B1667444) (BMI) resin. The resulting nanocomposites showed marked improvements in mechanical properties compared to those with untreated GO. fao.org
Table 2: Impact of MPTS-Functionalization on Graphene Oxide/Bismaleimide Nanocomposite Mechanical Properties
| Property | Improvement vs. Neat BMI Resin | Improvement vs. GO/BMI Composite | Maximum Increment |
|---|---|---|---|
| Tensile Strength | Increased | Increased | 22.17% fao.org |
| Tensile Modulus | Increased | Increased | 33.05% fao.org |
| Impact Strength | Increased | Increased | 66.64% fao.org |
Surface Modification of Organic Substrates and Fibers
While renowned for bonding to inorganic materials, silanes can also be employed to modify the surfaces of organic materials, particularly those bearing hydroxyl groups, such as cellulose (B213188).
Natural fibers, such as jute, and cellulosic materials, like wood and bacterial cellulose, are attractive as reinforcements in composites due to their low cost, low density, and biodegradability. researchgate.netresearchgate.net However, their inherent hydrophilicity and incompatibility with hydrophobic polymers present a major challenge. researchgate.net
Chemical modification with silane coupling agents is a key strategy to overcome this issue. The silane's alkoxy groups can react with the abundant hydroxyl groups on the cellulose surface, while the organofunctional tail provides a compatible and reactive interface for the polymer matrix. ncsu.edumdpi.com
Research using the analog γ-methacryloxypropyltrimethoxysilane (MPTMS) has demonstrated its effectiveness:
Jute Fibers: Treatment of jute fibers with MPTMS for use in polyester (B1180765) composites resulted in improved tensile and flexural strength compared to composites with untreated fibers. researchgate.net
Bacterial Cellulose: Nanofibrillated bacterial cellulose (NFBC) was surface-modified with MPTMS to reinforce poly(methyl methacrylate) (PMMA). mdpi.com The treatment, designed to enhance compatibility through structural similarity, involved the hydrolysis of the silane's methoxy (B1213986) groups and subsequent reaction with the cellulose hydroxyls, forming a polysiloxane coating on the nanofiber surface. mdpi.com This modification was crucial for achieving enhanced mechanical properties in the final composite. mdpi.com
Wood: Organosilane treatment is a recognized method for wood modification, aiming to reduce its moisture sensitivity and improve dimensional stability by reacting with the hydroxyl groups in cellulose. ncsu.eduresearchgate.net
Modification of Polymer Surfaces
This compound is a bifunctional organosilane used as a coupling agent and surface modifier to enhance the adhesion between organic polymers and inorganic substrates or to alter the surface properties of polymers themselves. The modification process hinges on the dual reactivity of the silane molecule. The triisopropoxysilyl group provides the mechanism for bonding to the polymer surface, while the methacrylate functional group offers a reactive site for subsequent polymerization or grafting.
The surface modification process typically begins with the hydrolysis of the isopropoxy groups (–O-CH(CH₃)₂) in the presence of water. This reaction is catalyzed by acid or base and results in the formation of reactive silanol (B1196071) groups (–Si-OH) and isopropanol (B130326) as a byproduct. The general hydrolysis reaction can be represented as:
R-Si(O-iPr)₃ + 3H₂O → R-Si(OH)₃ + 3(iPr-OH) (where R is the methacryloxypropyl group and iPr is the isopropyl group)
Following hydrolysis, the newly formed silanol groups can undergo two primary reaction pathways. They can condense with hydroxyl (–OH) or other reactive groups present on the surface of a polymer substrate, forming stable, covalent oxane bonds (e.g., Si-O-Polymer). This directly anchors the silane to the polymer surface. Alternatively, the silanol groups can condense with each other to form a cross-linked polysiloxane network on the polymer surface. This network is physically adsorbed and can be interpenetrating with the polymer surface chains.
Once the silane layer is anchored, the outward-facing methacrylate groups are available to form covalent bonds with a subsequently applied coating, adhesive, or polymer matrix, typically through free-radical polymerization. This creates a durable chemical bridge across the interface, significantly improving adhesion, mechanical strength, and environmental resistance of the composite material. researchgate.netresearchgate.net This modification can enhance the wet and dry mechanical strength and electrical properties of polymer composites. researchgate.net
Techniques for Assessing Surface Modification by this compound
A suite of analytical techniques is employed to confirm the presence and quality of the this compound layer on a polymer surface, characterizing everything from the chemical bonds formed to the resulting surface topography and adhesive strength.
Spectroscopic Characterization of Interfacial Bonds (e.g., FTIR, XPS)
Spectroscopic methods are essential for verifying the chemical changes that occur at the polymer surface during silanization.
Fourier Transform Infrared Spectroscopy (FTIR) is used to identify the chemical functional groups present on the surface before and after modification. In a typical analysis of a surface treated with a methacryloxy-functional silane, the FTIR spectrum would be monitored for specific changes. For instance, studies on the analogous compound 3-(trimethoxysilyl)propyl methacrylate (MPS) show the disappearance of bands corresponding to the Si-O-C groups of the alkoxy portion of the molecule and the appearance of a broad band for Si-OH (silanol) groups as hydrolysis proceeds. uc3m.esijera.com Further condensation reactions, either with the surface or between silane molecules, are indicated by the formation of Si-O-Si (siloxane) linkage bands. ijera.com The characteristic C=O stretching vibration of the methacrylate group should remain visible, confirming its availability for further reaction. researchgate.net
Key FTIR Spectral Changes During Silanization with an Analogous Methacryloxy Silane
| Wavenumber (cm⁻¹) | Assignment | Expected Change After Treatment |
|---|---|---|
| ~2800-3000 | C-H stretching (methylene/methyl) | Present |
| ~1720 | C=O stretching (methacrylate) | Present |
| ~1638 | C=C stretching (methacrylate) | Present |
| ~1168 | Si-O-C stretching (alkoxy group) | Decrease / Disappear |
| ~900-950 | Si-OH (silanol) | Appear / Increase |
| ~1000-1100 | Si-O-Si (siloxane) | Appear / Increase |
This table is representative and based on data for the analogous compound 3-(trimethoxysilyl)propyl methacrylate. uc3m.esresearchgate.net
X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive technique that provides quantitative elemental composition and chemical state information of the top few nanometers of a material. After treating a polymer surface with this compound, XPS analysis would be expected to detect the presence of silicon (Si) and a change in the carbon (C) and oxygen (O) ratios. High-resolution scans of the Si 2p, O 1s, and C 1s peaks can identify the formation of Si-O-Si and Si-O-Polymer bonds, confirming the covalent attachment and condensation of the silane layer. mdpi.com The thickness of the deposited silane layer can also be estimated using this technique. mdpi.com
Microscopy for Surface Morphology and Layer Thickness (e.g., SEM, AFM, TEM)
Microscopy techniques are used to visualize the physical changes to the polymer surface after modification.
Scanning Electron Microscopy (SEM) provides high-magnification images of the surface, revealing changes in texture and topography. While it may not resolve the molecular-level silane layer itself, it can show the resulting surface morphology and is often used to examine the fracture surface after adhesion tests to determine the mode of failure (e.g., adhesive vs. cohesive failure).
Atomic Force Microscopy (AFM) is a powerful tool for characterizing the nanoscale topography of the modified surface. AFM can operate in various modes to produce three-dimensional images and provide quantitative data on surface roughness. espublisher.comnih.gov After treatment with this compound, AFM can reveal the formation of a uniform silane film or the presence of silane aggregates (islands), depending on the deposition conditions. researchgate.net The change in surface roughness parameters, such as the average roughness (Ra), can be precisely measured. nih.gov
Table of Representative AFM Surface Roughness Data
| Sample | Treatment | Average Roughness (Ra) (nm) | Observation |
|---|---|---|---|
| Polymer Substrate | Untreated | ~1.5 | Relatively smooth initial surface |
| Polymer Substrate | Silane-Treated | ~3.0 | Increased roughness due to silane layer formation |
This data is illustrative, based on typical changes observed in polymer systems after surface modification. researchgate.netresearchgate.net
Transmission Electron Microscopy (TEM) can be used in cross-sectional analysis to directly measure the thickness of the applied silane layer, though sample preparation can be challenging.
Contact Angle Measurements and Surface Energy Determination
Contact angle goniometry is a straightforward method to assess the change in surface wettability after modification. A drop of a liquid (commonly deionized water) is placed on the surface, and the angle it makes with the surface is measured. The treatment of a polymer surface with this compound, which has an organic functional group, typically increases the surface's hydrophobicity. This is observed as an increase in the water contact angle. By measuring contact angles with several liquids of known surface tensions, the surface energy of the modified polymer can be calculated, providing a quantitative measure of the change in its surface chemistry.
Illustrative Contact Angle Changes on a Polymer Surface
| Sample | Treatment | Water Contact Angle (°) | Surface Character |
|---|---|---|---|
| Polymer Film | Untreated | 75° | Moderately Hydrophilic |
| Polymer Film | Silane-Treated | 95° | Hydrophobic |
Values are representative and demonstrate a typical shift toward hydrophobicity after silanization with an organofunctional silane.
Adherence Tests and Mechanical Characterization of Interfacial Strength
Ultimately, the goal of using this compound is often to improve adhesion. Mechanical tests are performed to quantify this improvement.
Lap Shear Test: This is one of the most common methods for determining the adhesive strength of a bond. masterbond.com In this test (conforming to standards like ASTM D1002 or D3163), two substrate specimens are bonded together with an adhesive, forming a single lap joint. masterbond.comintertek.com The assembly is then pulled apart in a tensile tester, and the maximum force required to cause failure is recorded. The lap shear strength is calculated by dividing this force by the bonded area and is typically reported in megapascals (MPa). masterbond.com
Peel Test: This test measures the force required to separate a flexible substrate from another substrate (which can be flexible or rigid) at a specified angle (commonly 90° or 180°). numberanalytics.comdarongtester.comindustrialphysics.com The result is often expressed as force per unit width of the bond (e.g., N/m or lbf/in). This test is particularly relevant for applications involving films, tapes, and flexible laminates.
Table of Representative Adhesion Strength Improvement
| Substrate | Silane Treatment | Adhesive | Lap Shear Strength (MPa) |
|---|---|---|---|
| Titanium | None (Control) | Composite Resin | 4.8 |
| Titanium | Silane-Treated | Composite Resin | 10.7 - 20.4 |
Data adapted from a study using silane coupling agents, including a triisopropoxy silane, on a metal substrate to illustrate the magnitude of improvement. researchgate.net43.230.198
Controlling Surface Coverage and Orientation of this compound Layers
The effectiveness of the this compound treatment is highly dependent on the structure and integrity of the deposited silane layer. Controlling the surface coverage, thickness, and orientation of the molecules is critical for achieving optimal performance. Key parameters that influence the silanization process include the silane concentration, pH of the solution, reaction time, and temperature.
Effect of pH: The pH of the aqueous silane solution has a profound effect on the competing rates of hydrolysis and condensation. researchgate.net Hydrolysis of the alkoxy groups is the necessary first step, and its rate is lowest at a neutral pH of around 7. researchgate.netafinitica.com The rate increases significantly in both acidic (e.g., pH 2-4) and basic (e.g., pH 8-10) conditions. researchgate.netuc3m.es Conversely, the condensation of silanol groups to form a polysiloxane network is slowest at a pH of approximately 4. researchgate.net Therefore, to form a stable solution of hydrolyzed silanols with minimal premature self-condensation, the treatment is often carried out in a mildly acidic solution (pH 4-5). researchgate.net
Effect of Concentration: The concentration of the this compound in the treatment solution directly influences the thickness of the resulting film. gelest.com While a monolayer is often the theoretical ideal for creating a well-oriented covalent interface, solutions are typically prepared at low concentrations (e.g., 0.5-2% by volume) to control the deposition. Higher concentrations can lead to the formation of thicker, less-organized, and potentially weaker multilayer networks of polysiloxane on the surface. gelest.com
Effect of Time and Temperature: The duration of the substrate's exposure to the silane solution and the curing conditions (time and temperature) after deposition are also critical. Sufficient time must be allowed for the hydrolysis and subsequent condensation reactions to occur. After the silane is applied, a drying or curing step, often at an elevated temperature, is used to drive off water and isopropanol and to promote the final condensation reactions, ensuring a stable and durable bond to the substrate.
By carefully controlling these parameters, it is possible to tailor the structure of the interfacial silane layer from a thin, well-ordered monolayer to a thicker, cross-linked network, thereby optimizing the surface for its intended application.
Efficiency of Surface Functionalization and Cross-Linking Sites
The efficacy of this compound in surface modification and as a cross-linking agent is determined by the reactivity of its dual functional groups: the methacrylate group and the triisopropoxysilane group. The efficiency of the surface reaction and subsequent network formation hinges on the hydrolysis of the isopropoxy groups to form reactive silanols (Si-OH) and their subsequent condensation to form stable siloxane bonds (Si-O-Si or Si-O-substrate).
Hydrolysis and Condensation Kinetics
The functionalization process begins with the hydrolysis of the triisopropoxysilane moiety. The rate of this reaction is significantly influenced by the steric hindrance of the alkoxy groups attached to the silicon atom. Compared to more common methoxy and ethoxy silanes, the bulky isopropoxy groups of this compound result in a slower hydrolysis rate. gelest.com This characteristic is not necessarily a disadvantage; the increased hydrolytic stability can be beneficial for formulating one-pack systems where premature curing is undesirable. dss.go.th
The general trend for the rate of hydrolysis is as follows: Methoxy > Ethoxy > Isopropoxy gelest.com
Once hydrolyzed, the resulting silanols are highly reactive and condense with hydroxyl groups on a substrate surface (e.g., glass, metal oxides) or with other silanol molecules to form a durable, cross-linked siloxane network. This network provides a robust covalent link between an inorganic substrate and an organic polymer matrix that can be polymerized via the silane's methacrylate group.
Evidence and Measurement of Cross-Linking Efficiency
The degree of cross-linking can be quantitatively assessed using techniques like solid-state 29Si Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.compaint.org This analysis identifies and quantifies the different silicon species, denoted as Tn structures, where 'n' represents the number of bridging oxygen atoms attached to the silicon atom of the silane molecule. mdpi.com
T0: Represents the unreacted, hydrolyzed silanetriol (R-Si(OH)₃).
T1: A silicon atom bonded to one other silicon atom through an oxygen bridge.
T2: A silicon atom bonded to two other silicon atoms, indicating linear chain extension.
T3: A fully condensed silicon atom, bonded to three other silicon atoms, representing a highly cross-linked site.
Research on core-shell hybrid particles utilizing this compound in the shell has demonstrated its cross-linking capability. mdpi.comacs.org Upon thermal processing at temperatures around 115-140 °C, self-induced cross-linking occurs. mdpi.com The resulting 29Si NMR spectra show characteristic signals for Tn groups, confirming the formation of a siloxane network and providing a measure of the cross-linking density. mdpi.comresearchgate.net
Table 1: 29Si NMR Interpretation for this compound Cross-Linking
| Tn Species | Number of -O-Si- Bonds | Structural Implication | Relative Presence After Curing |
| T0 | 0 | Uncondensed Silanetriol | Low |
| T1 | 1 | Dimer / Chain End | Moderate |
| T2 | 2 | Linear Chain Propagation | High |
| T3 | 3 | Cross-link Site | Moderate to High |
This table is an illustrative representation based on findings from solid-state NMR studies on silane cross-linking. mdpi.compaint.org
Impact on Material Properties
The efficiency of functionalization and cross-linking directly translates to measurable improvements in the macroscopic properties of composite materials.
One key metric is the gel content of a polymer system, which indicates the degree of cross-linking. In a study of silylated vinyl acrylic latexes, the inclusion of this compound significantly increased the gel content, an effect that was further enhanced by the use of a catalyst. dss.go.th
Table 2: Gel Content of Silylated Vinyl Acrylic Latex with 4 mole% this compound
| Catalyst | Gel Content (%) |
| None | 13.1 |
| Titanate Catalyst | 25.4 |
Data sourced from the Journal of Coating Technology. dss.go.th
Furthermore, the formation of covalent bonds at the interface between fillers and a polymer matrix enhances adhesion and stress transfer. Studies on similar isopropoxy silanes, such as vinyltriisopropoxysilane, have shown significant improvements in the mechanical performance of composites. For instance, treating a titanium surface with a silane blend containing an isopropoxy silane dramatically increased the shear bond strength of a veneering composite compared to an untreated surface. nih.govresearchgate.net
Table 3: Shear Bond Strength of Composite on Titanium with Silane Treatment
| Surface Treatment | Mean Shear Bond Strength (MPa) | Standard Deviation (SD) |
| Non-silanized (Control) | 4.8 | 2.1 |
| Silane Mixture in 2-propanol* | 11.3 | 3.6 |
*Silane mixture contained γ-methacryloxypropyltrimethoxysilane and vinyltriisopropoxysilane. Data illustrates the effectiveness of a related isopropoxy silane. nih.govresearchgate.net
Applications of Methacryloxypropyltriisopropoxysilane in Advanced Materials
Polymer Composites and Nanocomposites
Reinforcement of Fiberglass Composites
While direct research focusing exclusively on methacryloxypropyltriisopropoxysilane in fiberglass composites is not extensively detailed in the provided search results, the principles of its application can be inferred from its use in other natural and synthetic fiber composites. Silane (B1218182) coupling agents, in general, are essential for improving the interfacial adhesion between glass fibers and various polymer matrices. This enhanced adhesion is critical for effective stress transfer from the matrix to the stronger glass fibers, which directly translates to improved mechanical properties such as tensile and flexural strength of the composite material. The use of silanes like γ-methacryloxypropyltrimethoxysilane (a related compound) has been shown to significantly improve the mechanical properties of jute/polyester (B1180765) composites, a principle that is directly applicable to fiberglass. researchgate.net
Role in Natural Fiber-Reinforced Polymer Composites (e.g., Olive Pomace Flour)
The application of this compound and similar silanes is particularly beneficial in natural fiber-reinforced polymer composites, where the inherent incompatibility between hydrophilic natural fibers and hydrophobic polymer matrices poses a significant challenge.
In composites utilizing olive pomace flour (OPF) as a filler, treatment with a silane coupling agent like 3-(trimethoxysilyl) propyl methacrylate (B99206) has been shown to be effective. iieta.orgresearchgate.net This surface modification enhances the interfacial bond between the OPF and a polystyrene matrix. iieta.org The improved adhesion leads to better dispersion of the flour particles within the polymer and reduces the polarity of the filler. iieta.org Scanning electron microscopy (SEM) analysis of these composites reveals that the treatment reduces the empty spaces and detachment of the flour from the matrix, indicating a stronger filler-matrix interaction. iieta.org This improved compatibility also contributes to enhanced thermal stability of the composite material. iieta.orgresearchgate.net
The use of natural fibers as reinforcement in polymers is a growing field due to their low cost, low density, and biodegradability. researchgate.netmdpi.com However, achieving strong adhesion between the fibers and the polymer matrix is crucial for performance. researchgate.net Studies on other natural fibers, such as jute, have demonstrated that treatment with γ-methacryloxypropyltrimethoxysilane significantly enhances tensile and flexural properties of the resulting polyester composites. researchgate.netdeu.edu.tr This is attributed to the improved fiber-matrix compatibility provided by the silane coupling agent. researchgate.net
Application in Dental Polymer Composites and Biomimetic Composites
This compound and its analogues are extensively used in dental composites to enhance the bond between the inorganic filler particles (like silica) and the resin matrix. ohi-s.comnih.govnih.gov This strong interfacial bond is critical for the durability and longevity of dental restorations. nih.gov The silane coupling agent facilitates stress transfer from the polymer matrix to the filler particles, reinforcing the composite and improving its mechanical properties. ohi-s.com
In the context of biomimetic composites, which aim to mimic the properties of natural tissues, methacryloxypropyltrimethoxysilane (MPTMS) has been used in formulations containing amorphous calcium phosphate (B84403) (ACP). nih.govresearchgate.net In these applications, the silane can undergo hydrolysis and condensation to form silsesquioxane (SSO) structures within the resin matrix, which can act as molecular-sized silica (B1680970) fillers, further reinforcing the composite. nih.gov The presence of MPTMS can influence the physicochemical properties of these composites, including water sorption and ion release, which are important for their remineralizing potential. nih.gov
The effectiveness of silanization is a key factor in the performance of dental composites. The silane molecules form a bridge, connecting the inorganic fillers to the polymer blend through covalent bonds. ohi-s.com This not only enhances properties like flexural strength but also reduces the hydrolytic degradation of the composite resin over time. ohi-s.com
Influence on Mechanical Properties of Composites (e.g., hardness, elastic modulus)
The incorporation of this compound as a coupling agent has a profound impact on the mechanical properties of polymer composites. By improving the interfacial adhesion between the filler and the matrix, it ensures efficient stress transfer, leading to enhancements in hardness, elastic modulus, and strength.
In dental nanocomposites, the concentration of the silane coupling agent, 3-methacryloxypropyltrimethoxysilane (MPTS), has been shown to affect the material's properties. ohi-s.com A study on model composites with nano-sized silica fillers found that while the elastic modulus was not significantly affected by the silane content initially, groups formulated with at least 5% silane showed improved values after four months of water storage. ohi-s.com Knoop hardness was also influenced by the silane concentration, with an optimal amount leading to better resistance to degradation. ohi-s.com
Another study on dental resin nanocomposites investigated the effect of varying the amount of γ-methacryloxypropyl-trimethoxysilane (γ-MPS). nih.gov While no significant difference was found in static flexural strength and flexural modulus with different silane contents, the dynamic elastic modulus (E') reached a maximum value for the composite containing 5 wt% silane. nih.gov This suggests that the amount of silane used for treating the filler particles affects the dynamic mechanical properties of the final composite. nih.gov
In composites made with natural fibers like jute, treatment with γ-methacryloxypropyltrimethoxysilane led to improved tensile and flexural properties. researchgate.net Specifically, composites with 0.3% silane-treated jute fibers exhibited the most significant improvements in flexural properties. researchgate.netdeu.edu.tr
The table below summarizes the effect of silane treatment on the mechanical properties of various composites based on research findings.
| Composite System | Silane Used | Property Investigated | Key Finding |
| Nano-filled Dental Composite | 3-methacryloxypropyltrimethoxysilane (MPTS) | Knoop Hardness, Elastic Modulus | At least 2 wt.% of MPTS produced a material resistant to degradation in bulk and surface properties. ohi-s.com |
| Dental Resin Nanocomposite | γ-methacryloxypropyl-trimethoxysilane (γ-MPS) | Dynamic Elastic Modulus (E') | The composite with 5 wt% silane showed the maximum dynamic elastic modulus. nih.gov |
| Jute/Polyester Composite | γ-methacryloxypropyltrimethoxysilane (γ-MPS) | Tensile and Flexural Properties | 0.3% silane concentration provided superior improvements in flexural properties. researchgate.netdeu.edu.tr |
| Polystyrene/Olive Pomace Flour | 3-(trimethoxysilyl) propyl methacrylate | Young's Modulus | Young's modulus gradually increased with the increase in treated olive flour content. iieta.org |
Effect on Surface Properties of Composites (e.g., gloss, roughness, water sorption)
The surface properties of polymer composites, such as gloss, roughness, and water sorption, are significantly influenced by the presence and concentration of this compound. A well-bonded interface, facilitated by the silane, can lead to a smoother surface and reduced water absorption, which in turn enhances the long-term stability and aesthetics of the composite.
A study on nano-filled dental composites found that using silica particles treated with at least 2 wt.% of 3-methacryloxypropyltrimethoxysilane (MPTS) resulted in materials that maintained their gloss after toothbrushing simulation. ohi-s.com These composites also exhibited lower surface roughness compared to those with non-silanized fillers or a lower concentration of silane. ohi-s.com
Water sorption is a critical parameter, especially for dental composites, as it can lead to degradation of the material. scispace.commdpi.com The same study on nano-filled composites showed that formulations with at least 2 wt.% silane had lower water sorption than the control group with non-silanized fillers. ohi-s.com In biomimetic composites containing amorphous calcium phosphate, the addition of methacryloxypropyltrimethoxysilane (MPTMS) to the resin had a varying effect on water sorption depending on the other monomers present, indicating complex interactions within the resin system. nih.gov Research has shown that silorane-based composites, which have a different chemistry, generally exhibit lower water sorption and solubility compared to methacrylate-based composites. nih.govresearchgate.net
The table below presents findings on how silane treatment affects the surface properties of composites.
| Composite System | Silane Used | Property Investigated | Key Finding |
| Nano-filled Dental Composite | 3-methacryloxypropyltrimethoxysilane (MPTS) | Gloss, Surface Roughness | At least 2 wt.% of silane resulted in no change in gloss after brushing and lower surface roughness. ohi-s.com |
| Nano-filled Dental Composite | 3-methacryloxypropyltrimethoxysilane (MPTS) | Water Sorption | Composites with at least 2 wt.% silane showed lower water sorption than those with non-silanized fillers. ohi-s.com |
| Resin-based Biomimetic Composite | methacryloxypropyltrimethoxysilane (MPTMS) | Water Sorption | Addition of MPTMS marginally increased water sorption in UDMA-based composites but significantly increased it in EBPADMA-based composites. nih.gov |
Coatings and Films Technologies
In waterborne acrylic coatings, the inclusion of alkoxysilane monomers like 3-methacryloxypropyl trimethoxysilane (B1233946) is a method to create one-pot self-crosslinkable latexes. researchgate.net The silane monomer is incorporated into the copolymer during polymerization. researchgate.net Subsequent hydrolysis and condensation reactions of the silane's alkoxy groups lead to crosslinking within the film, enhancing its properties. researchgate.net However, these reactions can also occur prematurely during storage, which can alter the microstructure of the latex and the final dried film. researchgate.net
The hydrolysis of γ-methacryloxypropyltrimethoxysilane is a critical step in the formation of silane coatings on metal substrates like aluminum alloys. researchgate.net The process is typically carried out in an acidic aqueous solution to generate silanol (B1196071) (Si-OH) groups. researchgate.net These silanol groups can then condense with hydroxyl groups on the metal surface, forming strong covalent bonds (e.g., Si-O-Al), and can also self-condense to form a crosslinked siloxane network (Si-O-Si). researchgate.net This creates a robust interface that improves the adhesion of subsequent organic coatings, such as paints. researchgate.net
Furthermore, hybrid films based on siloxane-PMMA (polymethyl methacrylate) have shown promise as a non-toxic alternative to chromate (B82759) treatments for tinplate used in packaging. scispace.com These films can enhance corrosion resistance and improve the adhesion of organic layers. scispace.com
Crosslinking Agent in High-Solids and Waterborne Coatings
In the coatings industry, there is a significant trend towards high-solids and waterborne formulations to reduce the emission of volatile organic compounds (VOCs). google.com this compound serves as an effective crosslinking agent in these advanced systems. paint.org Organofunctional silanes can be incorporated into polymer backbones, such as acrylics, creating silylated polymers. paint.org These polymers cure through a hydrolysis and condensation mechanism. The isopropoxy groups on the silane hydrolyze in the presence of moisture, forming reactive silanol groups. These silanols then condense with each other to form stable siloxane (Si-O-Si) crosslinks, creating a durable, three-dimensional network within the coating. paint.org This moisture-cure mechanism is particularly advantageous for both solvent-borne and waterborne systems. paint.orggoogle.com The formation of this siloxane network significantly improves the properties of the final coating film. paint.org
Improvement of Mar and Abrasion Resistance in Automotive Clearcoats
Automotive clearcoats demand exceptional resistance to scratching and abrasion to maintain their aesthetic appeal. This compound is utilized to enhance these properties. When incorporated into acrylic resins for clearcoats, the silane acts as a crosslinker, increasing the hardness and durability of the coating surface. paint.org Mar resistance is primarily a surface property, while abrasion resistance involves the bulk of the material. paint.org The crosslinking provided by the silane improves both.
In one study, silylated acrylic free films were prepared with varying concentrations of a silane crosslinker. The results from stress-strain analysis are shown below.
| Silane Concentration | Modulus | Toughness |
|---|---|---|
| Low | Increased | Increased |
| High | Further Increased | Further Increased |
As the data indicates, increasing the concentration of the silane crosslinker led to a corresponding increase in both the modulus and toughness of the polymer films. paint.org The formation of siloxane crosslinks within the cured coating creates a tougher, more resilient surface that is better able to withstand mechanical action like scratching and scuffing. paint.org
Development of Anti-Reflection and Abrasion-Resistant Sol-Gel Coatings
Sol-gel chemistry offers a versatile method for creating thin-film optical coatings. rochester.edu this compound can be used in the formulation of sol-gel coatings to impart both anti-reflection (AR) and abrasion resistance properties. AR coatings function by having a refractive index intermediate between air and the substrate (e.g., glass), and sol-gel processing allows for the creation of porous silica layers with a low refractive index. google.comgoogle.com
However, these porous coatings are often mechanically fragile. rochester.edu By incorporating a silane like this compound into the sol-gel formulation, a hybrid organic-inorganic network is created. The methacrylate group can be polymerized (e.g., via UV curing) to form a durable organic polymer network intertwined with the inorganic silica network formed from the condensation of the silane's alkoxy groups. This results in a coating that retains its desirable low refractive index for anti-reflection while exhibiting significantly improved hardness and resistance to scratches and abrasion. rochester.edu Research into similar methacryl-functionalized siloxanes has shown their ability to create robust AR coatings with excellent resistance to heat, moisture, and mechanical wear. hybridplastics.com
Formulation of Water-Repellent and Release Coatings
The principle of using silanes to create water-repellent surfaces is well-established. google.comsiltech.comalpinecreations.com this compound contributes to this application by enabling the creation of durable, hydrophobic surfaces. When applied to a substrate, the isopropoxy groups hydrolyze and condense, forming a polysiloxane layer. This process can be used to treat various materials, including fabrics, to impart water repellency. nih.gov
For example, a two-step process can be used on cotton fabrics where a hybrid silica sol is first applied, followed by a treatment with a long-chain alkyl(trialkoxy)silane. This combination creates both nanoscale surface roughness and low surface energy, leading to excellent hydrophobicity. nih.gov The methacrylate functionality of the silane allows it to be chemically bonded into a coating binder, ensuring the permanence of the water-repellent effect. This is crucial for applications like textiles that must withstand washing. nih.gov
Similarly, in release coatings, which are designed to prevent sticking, organopolysiloxane emulsions are often used. google.com The incorporation of functional silanes can modify the surface energy and improve the durability of these coatings, ensuring consistent release performance over time.
Preparation of Superhydrophobic Surfaces
Superhydrophobicity is an extreme form of water repellency, characterized by water contact angles exceeding 150 degrees. scirp.orgmdpi.com Achieving this effect requires a combination of low surface energy chemistry and a hierarchical micro- to nanoscale surface roughness. scirp.orggoogle.com Silanes like this compound are instrumental in providing the low surface energy component.
The typical process involves first creating a rough surface on a substrate using methods like chemical etching, hydrothermal synthesis, or deposition of nanoparticles. scirp.orgmdpi.com This roughened surface is then functionalized with a low-surface-energy material, often a silane. The silane molecules, through the hydrolysis and condensation of their alkoxy groups, form a covalent bond with the surface and create a thin, hydrophobic molecular layer. google.com This chemical modification drastically lowers the surface energy of the roughened structure, leading to the superhydrophobic state where water droplets bead up and roll off easily. google.comlsu.edu While many types of silanes are used, the ability of this compound to polymerize offers an additional route to lock the hydrophobic coating onto the surface, enhancing its durability. google.com
| Property | Typical Value | Reference |
|---|---|---|
| Static Water Contact Angle | > 150° | google.com |
| Contact Angle Hysteresis | < 15° | google.com |
Adhesives and Sealants
Enhancement of Adhesion between Dissimilar Materials
One of the most significant applications for this compound is as an adhesion promoter, or coupling agent, in adhesives and sealants. hungpai.net It is particularly effective at improving the bond between organic resins (like acrylics, epoxies, and polyurethanes) and inorganic substrates (such as glass, metals, and silica-based fillers). hungpai.netgelest.com
The silane functions as a "molecular bridge" at the interface. hungpai.net Its hydrolyzable isopropoxy groups react with hydroxyl groups present on the surface of the inorganic material, forming strong, covalent oxane bonds (e.g., Si-O-Metal). Simultaneously, its methacrylate group can co-react and entangle with the organic adhesive or sealant matrix during curing. This dual action replaces a weak physical interface with a durable, chemically bonded bridge, significantly enhancing adhesion, especially in the presence of moisture. hungpai.netgelest.com
Research has demonstrated the dramatic improvement in wet adhesion to metal substrates when a methacryloxypropylsilane (B14685702) is used.
| Formulation | Wet Adhesion to Titanium (N/cm) | Wet Adhesion to Cold-Rolled Steel (N/cm) |
|---|---|---|
| No Silane | Nil | Nil |
| Methacryloxypropylsilane | 0.35 | 7.0 |
This data clearly shows that without the silane, adhesion is completely lost under wet conditions, whereas the addition of the silane provides a substantial and durable bond. gelest.com
Use as Primers in Aqueous and Solvent-Based Systems
The primary function of this compound as a primer is to enhance the adhesion between a substrate and a subsequent coating. This is achieved through the dual reactivity of its molecular structure. The triisopropoxysilane group can hydrolyze in the presence of moisture to form silanol groups. These silanols can then condense with hydroxyl groups present on the surface of inorganic substrates like glass, metal, and ceramics, forming stable covalent Si-O-substrate bonds. Simultaneously, the methacrylate group is available to copolymerize with the organic resin of the coating, creating a durable chemical bridge across the interface.
In aqueous systems , the use of this compound is particularly advantageous for developing low volatile organic compound (VOC) coatings. google.com These primers are often formulated as emulsions where the silane is dispersed in water. Upon application, the water evaporates, and the silane hydrolyzes and crosslinks, forming a robust primer layer. Research has shown that the concentration of the adhesion promoter in a water-based primer has a clear effect on the durability and performance of the coating system. researchgate.netscispace.com Higher concentrations of the silane adhesion promoter have been linked to better coating longevity. researchgate.net
In solvent-based systems , this compound is readily soluble in various organic solvents, making it easy to incorporate into primer formulations. researchgate.net These primers are widely used for industrial applications, particularly for metal substrates, where they offer excellent corrosion resistance and adhesion. scispace.com The methacrylate functionality allows for compatibility with a range of resin systems, including acrylics, alkyds, and epoxies. researchgate.netchemimpex.com The use of this silane in solvent-based primers for steel and other metals significantly improves the adhesion of subsequent paint or coating layers. mica-corp.com
| System Type | Formulation Principle | Key Advantages | Typical Substrates |
| Aqueous-Based | Silane emulsion in water; hydrolysis and condensation upon drying. | Low VOC, improved environmental profile, good adhesion. google.comresearchgate.net | Glass, Metal, Cementitious materials. google.com |
| Solvent-Based | Silane dissolved in an organic solvent. | Excellent adhesion, corrosion resistance, compatibility with various resins. scispace.comresearchgate.net | Steel, Aluminum, other metals. researchgate.netmica-corp.com |
Advanced Functional Materials
The versatility of this compound extends beyond priming applications into the realm of advanced functional materials, where its unique chemical properties are harnessed to create materials with specific optical, electrical, and structural characteristics.
Materials for Photonic Crystals
Photonic crystals are materials with a periodic variation in their refractive index, which allows them to control the flow of light. chemimpex.com Polymers are attractive materials for fabricating photonic crystals due to their ease of processing and the ability to tune their properties. this compound can be incorporated into polymer-based photonic crystals to enhance their properties.
The self-assembly of block copolymers is a common method for creating one-dimensional photonic crystals. By incorporating this compound into one of the polymer blocks, it is possible to create hybrid materials that can be crosslinked after self-assembly, thus locking in the photonic structure and improving its thermal and mechanical stability. Furthermore, the silane component can be converted to silica, which increases the refractive index contrast between the layers, a crucial factor for the performance of photonic crystals. nih.gov The fabrication of three-dimensional photonic crystals can also be achieved using polymer templates, which can be subsequently infiltrated with a high refractive index material. researchgate.net The use of this compound in the polymer template can facilitate the infiltration process and improve the adhesion of the high-index material.
Development of Electroactive and Dielectric Materials
Electroactive polymers (EAPs) are materials that change their shape or size in response to an electrical stimulus. researchgate.netmq.edu.au They are being explored for a variety of applications, including actuators, sensors, and artificial muscles. gelest.commdpi.comresearchgate.net this compound can be used to synthesize novel electroactive polymers with enhanced properties. For instance, it can be copolymerized with other monomers to create polymers with both electroactive and crosslinkable functionalities. researchgate.net The crosslinking provided by the silane can improve the mechanical robustness and durability of the EAP. dakenchem.com
In the field of dielectric materials, which are electrical insulators that can be polarized by an applied electric field, this compound is used as a coupling agent in polymer-ceramic composites. By treating the surface of high-dielectric-constant ceramic fillers (e.g., barium titanate) with this silane, the compatibility between the filler and the polymer matrix is significantly improved. This leads to a more uniform dispersion of the filler, reduced porosity, and enhanced dielectric properties of the composite, such as a higher dielectric constant and lower dielectric loss. researchgate.netnih.govbg.ac.rs
| Material Type | Role of this compound | Resulting Property Enhancement |
| Electroactive Polymers | Co-monomer in polymer synthesis, crosslinking agent. researchgate.netdakenchem.com | Improved mechanical strength and durability. dakenchem.com |
| Dielectric Composites | Coupling agent for ceramic fillers in a polymer matrix. | Increased dielectric constant, lower dielectric loss. researchgate.netnih.gov |
Fabrication of Water Immiscible Fluids for Specialized Applications
This compound is instrumental in the creation of superhydrophobic surfaces, which are highly water-repellent. gelest.comsurface-tension.org This property is achieved by modifying a surface with the silane, which imparts a low surface energy. The isopropoxy groups of the silane react with the surface, while the methacrylate and propyl groups create a non-polar, water-repellent layer. dakenchem.com
The degree of hydrophobicity can be quantified by the water contact angle. A surface is considered hydrophobic if the water contact angle is greater than 90°, and superhydrophobic if it exceeds 150°. surface-tension.org Treatment of surfaces like glass with silanes can significantly increase the water contact angle. researchgate.net For example, studies have shown that modifying a glass surface can increase the water contact angle from as low as 37° to 85° or higher. researchgate.net
| Surface Treatment | Initial Contact Angle | Contact Angle after Silane Treatment | Reference |
| Glass | ~37° (after piranha treatment) | ~85° | researchgate.net |
| Various Substrates | Varies | Can exceed 115° | gelest.com |
These superhydrophobic surfaces have a wide range of specialized applications, including self-cleaning coatings, anti-icing surfaces, and in the fabrication of microfluidic devices where precise control of fluid flow is essential. ecopowerchem.com
Structural Materials, including Mesoporous Ceramics
Mesoporous ceramics are materials with pores in the range of 2 to 50 nanometers in diameter. They have high surface areas and are used in a variety of applications, including catalysis, separation, and as structural materials. nih.gov this compound is used to functionalize the surface of mesoporous silica and other ceramics. mdpi.commdpi.comresearchgate.net
The process of functionalization involves reacting the silane with the hydroxyl groups on the surface of the ceramic. researchgate.net This introduces organic functional groups (in this case, methacrylate) onto the inorganic surface, which can then be used for further reactions or to tailor the properties of the material. For example, the methacrylate groups can be polymerized to create a hybrid organic-inorganic composite with improved mechanical properties. The functionalization can also be used to control the pore size and surface properties of the mesoporous material. researchgate.net The synthesis of mesoporous zirconia using a poly(methyl methacrylate) template is another example of how polymers and ceramics can be combined to create advanced structural materials. google.comresearchgate.net
Optical Materials for Band-Gap and Index Control
This compound plays a role in the development of advanced optical materials where precise control over the refractive index and optical band gap is crucial.
The refractive index of a polymer can be modified by incorporating silane molecules. researchgate.netuni-marburg.deresearchgate.net The presence of silicon in the polymer matrix can alter its refractive index. mq.edu.aunih.gov By copolymerizing this compound with other monomers, it is possible to create polymers with a tunable refractive index. mq.edu.au This is particularly important for applications such as waveguides, anti-reflection coatings, and in the fabrication of optical devices where matching the refractive index of different components is necessary to minimize signal loss. surface-tension.org
| Optical Property | Method of Control using this compound | Potential Applications |
| Refractive Index | Copolymerization with other monomers to create polymers with tailored silicon content. mq.edu.auuni-marburg.de | Waveguides, anti-reflection coatings, optical adhesives. surface-tension.org |
| Optical Band-Gap | Incorporation into hybrid nanocomposites to control the dispersion and interfacing of nanoparticles with specific band gaps. researchgate.net | LEDs, solar cells, and other optoelectronic devices. |
Applications in Microparticle Surface Modification and Catalysis
The unique chemical structure of this compound, featuring both a polymerizable methacrylate group and hydrolyzable isopropoxysilyl groups, makes it a versatile agent for the surface modification of microparticles and a valuable component in the development of novel catalytic systems. Its ability to form covalent bonds with inorganic substrates while presenting a reactive organic functional group for further chemical transformations has been exploited in various advanced material applications.
Surface Modification of Microparticles
The surface properties of microparticles play a crucial role in their performance in various applications, including composites, coatings, and biomedical devices. Unmodified inorganic microparticles often suffer from poor compatibility with organic polymer matrices, leading to aggregation and diminished material properties. This compound is employed as a coupling agent to address these challenges by creating a stable interface between the inorganic particles and the surrounding organic medium.
The modification process typically involves the hydrolysis of the triisopropoxysilane groups in the presence of surface hydroxyl groups on the microparticles, such as silica or metal oxides. This reaction results in the formation of stable siloxane bonds (Si-O-Si) between the silane and the particle surface. The outwardly projecting methacrylate group is then available for subsequent polymerization reactions.
Research Findings:
One significant area of research has been the synthesis of core-shell hybrid particles, where a core particle is encapsulated by a shell of a different material. In a notable study, this compound was used as a comonomer in the starved-feed emulsion polymerization to form a soft polymer shell on hard poly(methyl methacrylate) (PMMA) core particles. researchgate.net The isopropoxy groups of the silane are less reactive than ethoxy or methoxy (B1213986) groups, which allows for better control over the hydrolysis and condensation reactions during the shell formation.
The resulting core-shell particles can be processed into free-standing hybrid films. The cross-linking of the siloxane moieties within the shell, facilitated by the hydrolysis and condensation of the triisopropoxysilane groups, is a critical step in determining the final properties of the film. Spectroscopic analysis, such as solid-state 29Si NMR, is instrumental in characterizing the degree of condensation and the different siloxane structures (T-structures) formed. researchgate.net
The surface modification of particles with this compound can dramatically alter their surface polarity. For instance, silica particles, which are inherently hydrophilic, become hydrophobic after being treated with this silane. This change in surface character is crucial for improving the dispersion of the particles in non-polar polymer matrices and for creating materials with specific wetting properties. researchgate.net
Interactive Table:
Table 1: Effects of Surface Modification of Microparticles with this compound| Property Modified | Description of Change | Research Application Example | Reference |
| Surface Chemistry | Covalent attachment of methacrylate functional groups to the particle surface. | Creation of core-shell hybrid particles with a reactive polymer shell. | researchgate.net |
| Interfacial Adhesion | Improved compatibility and bonding between inorganic particles and organic polymer matrices. | Development of advanced composite materials with enhanced mechanical properties. | researchgate.net |
| Dispersion | Enhanced dispersion of inorganic microparticles in organic solvents and polymer matrices. | Formulation of light diffusion coatings with uniform particle distribution. | dss.go.th |
| Surface Polarity | Transformation of hydrophilic surfaces (e.g., silica) to hydrophobic surfaces. | Production of water-repellent coatings and materials. | researchgate.net |
| Cross-linking Capability | Formation of a cross-linked siloxane network within the polymer shell of core-shell particles upon hydrolysis and condensation. | Fabrication of robust, free-standing hybrid films. | researchgate.net |
Applications in Catalysis
The ability of this compound to functionalize the surface of inorganic supports, such as silica, has been leveraged to immobilize homogeneous catalysts. This approach combines the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts.
The methacrylate group of the silane can be further modified to anchor catalytic metal complexes or organocatalysts. The resulting supported catalysts are often more stable and less prone to leaching than their physically adsorbed counterparts.
Research Findings:
This compound has been utilized to prepare silica-supported catalysts for various organic transformations. For instance, it can be used to create a platform for anchoring palladium catalysts. In one application, a palladium complex was immobilized on silica functionalized with a ligand derived from the methacrylate group of the silane. This heterogeneous catalyst demonstrated high efficiency in Suzuki-Miyaura cross-coupling reactions, a fundamental carbon-carbon bond-forming reaction in organic synthesis. gelest.com
Another notable application is in the Tsuji-Trost reaction, a palladium-catalyzed allylic substitution. By co-grafting this compound and another amino-functionalized silane onto a silica support, a bifunctional surface is created that can effectively anchor a PdCl2 catalyst. This synergistic effect enhances the catalytic activity and stability. gelest.com
The methacrylate functionality also provides a versatile handle for the synthesis of polymer-supported catalysts. By polymerizing the methacrylate groups of the surface-anchored silane, a polymer brush is formed on the support. This polymer layer can be functionalized with catalytic moieties, creating a microenvironment that can influence the catalytic activity and selectivity.
Interactive Table:
Table 2: Research Applications of this compound in Catalysis| Catalytic Reaction | Role of this compound | Catalyst System | Reference |
| Suzuki-Miyaura Cross-Coupling | Precursor for the preparation of a solid-phase palladium catalyst support. | Palladium complex immobilized on functionalized silica. | gelest.com |
| Tsuji-Trost Reaction | Used to anchor a PdCl2 catalyst to a silica surface. | Palladium chloride on a bifunctionalized silica support. | gelest.com |
| 1,4-Addition Reactions | Provides a silica-supported catalyst. | Specific catalyst system not detailed in the available abstract. | gelest.com |
Biomedical and Biocompatibility Research on Methacryloxypropyltriisopropoxysilane
Investigation of Biocompatibility of METHACRYLOXYPROPYLTRIISOPROPOXYSILANE-Modified Materials
The use of silane (B1218182) coupling agents is a common strategy to modify the surface of materials to improve adhesion and other properties. However, specific biocompatibility data for materials modified exclusively with this compound is not extensively detailed in current research.
Foreign-Body Response and Inflammatory Markers
The foreign-body response (FBR) is a critical aspect of biocompatibility for any implanted material. nih.gov This immune-mediated reaction involves a cascade of inflammatory events that can lead to the encapsulation and isolation of the implant, potentially compromising its function. nih.gov The initial inflammatory phase, involving cells like neutrophils and macrophages, is crucial in determining the long-term outcome. nih.gov Key inflammatory markers such as specific interleukins and tumor necrosis factor-α (TNF-α) are often measured to quantify this response. nih.gov However, specific investigations into the FBR and associated inflammatory markers in response to materials modified with this compound have not been specifically reported in the reviewed literature.
Platelet Compatibility and Coagulation System Interactions
The interaction between a biomaterial surface and blood components is fundamental to its hemocompatibility. Platelet adhesion and activation are primary events that can trigger the coagulation cascade, leading to thrombosis. Research has shown that modifying surfaces with certain polymers, such as those containing 2-methacryloyloxyethyl phosphorylcholine, can significantly inhibit platelet adhesion and improve antithrombogenicity. nih.gov These studies highlight the importance of surface chemistry in determining platelet compatibility. nih.gov Nevertheless, specific data on platelet adhesion, activation, and interaction with the coagulation system on surfaces treated with this compound is not available in the current body of research.
Corrosion Resistance Enhancement for Bioreabsorbable Alloys
Bioresorbable metals, such as magnesium alloys, are of great interest for temporary implants. nih.govnih.gov A primary challenge with these materials is controlling their degradation rate in the physiological environment. nih.gov Surface coatings are a key strategy to improve corrosion resistance and ensure mechanical integrity for the required duration. nih.govnih.gov Various coatings, including polymers and other silanes, have been investigated to modulate the corrosion profile of these alloys. nih.gov While the principle of using silane coatings is established, specific studies detailing the use and performance of this compound for enhancing the corrosion resistance of bioreabsorbable alloys are not found in the reviewed scientific literature.
This compound in Biomaterial Formulation
The functional groups present in this compound suggest its potential utility in creating cross-linked polymer networks and functionalizing surfaces for various biomaterial applications.
Potential as Components in Polymeric Drug Carriers
Polymeric nanoparticles and hydrogels are widely explored as carriers for controlled drug delivery. sigmaaldrich.comyoutube.com These systems can protect drugs from degradation and facilitate targeted release. sigmaaldrich.com The properties of the constituent polymers are critical to the carrier's stability, drug-loading capacity, and release kinetics. youtube.com While a related compound, 3-Methacryloxypropyltrimethoxysilane, has been mentioned in the context of modifying pressure-sensitive adhesives for transdermal drug delivery, there is a lack of specific research detailing the use or investigation of this compound as a component in polymeric drug carriers. researchgate.net
Application in Medical Devices and Implants (e.g., Keratoprosthesis)
The integration of synthetic materials within the human body for medical devices and implants necessitates a high degree of biocompatibility and durable adhesion between dissimilar materials. In ophthalmology, the keratoprosthesis (KPro) serves as a critical intervention for patients with severe corneal disease who are not candidates for traditional corneal transplants. nih.gov The most widely utilized KPro designs incorporate a central optical core made of Poly(methyl methacrylate) (PMMA). nih.govnih.gov A significant clinical challenge with PMMA-based KPros is the lack of natural biointegration between the inert, hydrophobic polymer and the surrounding corneal tissue, which can lead to complications such as poor adhesion, device extrusion, and bacterial infiltration. nih.govresearchgate.net
To address these challenges, extensive research has focused on the surface modification of PMMA to enhance its bio-integration and adhesion to biological tissues or synthetic skirt materials. nih.govacs.org One prominent strategy involves the use of silane coupling agents to create a stable, chemically-bonded interface between the organic polymer and other materials. acs.org Research has demonstrated that treating PMMA surfaces with oxygen plasma followed by grafting with a silane, such as (3-aminopropyl)triethoxysilane (3-APTES), can significantly improve the interfacial adhesion strength compared to untreated PMMA. nih.govresearchgate.netacs.org
While direct studies detailing the use of this compound in keratoprosthesis are not prevalent in published literature, its chemical structure makes it a compound of interest for such applications. As a methacryloxy-functional silane, it possesses a methacrylate (B99206) group that is compatible and can potentially co-polymerize with methacrylate-based polymers like PMMA. researchgate.net Simultaneously, its triisopropoxysilane group can hydrolyze to form silanols, which can then condense and form strong covalent bonds with inorganic substrates or hydroxylated surfaces. This dual functionality allows it to act as a molecular bridge, a principle fundamental to its use in advanced composites and coatings. google.com Its role in methacrylate copolymer formulations and as a coupling agent suggests its potential for modifying PMMA-based medical devices to improve adhesion and durability at the material interface. researchgate.netepo.org
Interaction of this compound-Modified Surfaces with Biological Entities
Enzymatic Deactivation Studies
Scientific literature with specific research on the deactivation of enzymes on surfaces modified directly with this compound is limited. However, a closely related application for methacryloxy-functional silanes is in the field of enzyme immobilization. gelest.com Enzyme immobilization involves confining enzyme molecules to a solid support material, which can enhance their stability and allow for their reuse in various biotechnological processes. A related compound, (3-TRIMETHOXYSILYL)PROPYL METHACRYLATE, is noted for its use in enzyme immobilization. gelest.com
The process of attaching an enzyme to a surface can, in some cases, lead to a partial or complete loss of its activity, which can be considered a form of deactivation. This can occur due to conformational changes in the protein structure upon binding to the surface or due to steric hindrance limiting substrate access to the enzyme's active site. Therefore, while the primary goal of immobilization is typically to stabilize enzyme activity, the choice of surface chemistry is critical to maintaining the enzyme's natural function.
Protein Adsorption Phenomena
The immediate event that occurs when a biomaterial is introduced into the body is the adsorption of proteins from surrounding biological fluids onto its surface. acs.org This initial protein layer mediates subsequent cellular interactions and can determine the biocompatibility of the device. The chemical inertness and low surface energy of materials like PMMA often lead to non-specific protein adsorption, which can trigger undesirable biological responses and protein denaturation. acs.org
Surface modification is a key strategy to control these protein adsorption phenomena. Research has shown that this compound can be used to create surfaces with tailored properties. In one study, it was used in the emulsion polymerization of methacrylate copolymers to create materials with a fluorine gradient distribution, which were found to be effective in reducing protein adsorption and cell adhesion, indicating a potential for creating anti-fouling surfaces for cardiovascular applications. researchgate.net Solid-state Nuclear Magnetic Resonance (NMR) studies have also been employed to investigate core-shell hybrid particles functionalized with various alkoxysilanes, including this compound, to understand the efficiency of surface functionalization, which strongly influences the material's properties and applications. researchgate.netresearchgate.netacs.org
Studies on PMMA films demonstrate that surface treatments which increase hydrophilicity can significantly alter protein interactions. For example, treating PMMA with oxygen plasma and grafting it with acrylic acid increases surface hydrophilicity and allows for the covalent immobilization of specific proteins. nih.gov The amount of protein that binds to the surface can be quantified, showing a clear dependence on the specific surface chemistry. nih.gov
The table below presents data from a study on modified PMMA surfaces, illustrating how such modifications affect the amount of immobilized protein. This exemplifies the principle of controlling protein-surface interactions, a key goal in the application of silanes like this compound in biomaterials.
| Surface Modification | Immobilized Albumin (µg/cm²) | Immobilized Collagen (µg/cm²) | Immobilized Gelatin (µg/cm²) |
| AA-grafted PMMA | 6.25 | 7.25 | 13.75 |
| Data sourced from a study on protein immobilization on Poly(methyl methacrylate) (PMMA) films treated with oxygen plasma and acrylic acid (AA) grafting. nih.gov |
Analytical and Characterization Techniques in Methacryloxypropyltriisopropoxysilane Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the molecular-level investigation of METHACRYLOXYPROPYLTRIISOPROPOXYSILANE, particularly in its polymerized or grafted state.
Solid-State NMR for Structural Elucidation (e.g., DNP-enhanced 1H→29Si, 1H→13C CP MAS)
Solid-state NMR is indispensable for characterizing the structure of materials incorporating this compound. Cross-polarization magic-angle-spinning (CP MAS) experiments are frequently used to enhance the signal of less abundant nuclei like ¹³C and ²⁹Si. researchgate.net The combination of ¹H→²⁹Si and ¹H→¹³C CP MAS experiments allows for detailed investigation of the alkoxysilane moieties. researchgate.net
Dynamic Nuclear Polarization (DNP) has emerged as a powerful technique to dramatically boost the sensitivity of solid-state NMR, enabling the study of surfaces, interfaces, and samples with low concentrations of the silane (B1218182). researchgate.netresearchgate.net DNP-enhanced NMR has been successfully used to study the functionalization of core-shell particles with this compound. researchgate.netresearchgate.net By transferring polarization from electrons to nuclei, DNP significantly reduces experimental times and allows for the characterization of chemical bonding sites that would otherwise be difficult to detect. researchgate.net This is crucial for understanding the structure of amorphous polymers and the efficiency of surface functionalization. researchgate.net
Investigation of Crosslinking Capabilities and Functionalization Efficiency
NMR spectroscopy is pivotal in assessing the crosslinking behavior of this compound. Researchers can monitor the hydrolysis and subsequent condensation reactions by observing changes in the NMR spectra. lehigh.edu ²⁹Si NMR, in particular, is used to directly measure the extent of cure in silylated polymer emulsions by quantifying the proportion of silyl (B83357) ester groups that have undergone crosslinking reactions. google.com
Studies comparing this compound with other silanes, such as methacryloxypropyltriethoxysilane, use solid-state NMR to reveal different crosslinking capabilities. researchgate.netresearchgate.netresearchgate.netmdpi.com This knowledge is critical for designing core-shell particle architectures and predicting the properties of resulting materials like hybrid films. researchgate.netmdpi.com The efficiency of functionalization can also be quantified, providing insights that influence the application of these hybrid particles in areas like photonic crystals and coatings. researchgate.netresearchgate.netresearchgate.net
Thermal Analysis Methods
Thermal analysis techniques provide crucial data on the macroscopic properties of materials modified with this compound, especially concerning their behavior under thermal stress.
Differential Scanning Calorimetry (DSC) for Crosslinking Kinetics
Differential Scanning Calorimetry (DSC) is employed to investigate the thermal properties and crosslinking kinetics of polymers containing this compound. mdpi.com In studies of core-shell particles designed for hybrid film formation, DSC measurements help to elucidate the crosslinking kinetics before, during, and after processing steps. mdpi.com For instance, research has shown that for certain hybrid particles, the crosslinking reaction is self-induced during a melt-shear organization process at around 115 °C, a phenomenon clearly identified through DSC analysis. mdpi.com
Table 1: DSC Findings for Core-Shell Particles with Siloxane-Containing Methacrylates
| Analytical Technique | Finding | Reference |
|---|---|---|
| Differential Scanning Calorimetry (DSC) | Used to investigate thermal properties and cross-linking kinetics of core-shell particles. | mdpi.com |
Thermogravimetric Analysis (TGA) for Grafting Quantification and Thermal Stability
This technique is used to benchmark the thermal stability of silane hydrolysates. gelest.com In research on functionalized mesoporous silica (B1680970), TGA, in conjunction with elemental analysis, is performed to quantify the degree of functionalization, providing data on grafting densities. researchgate.net Furthermore, TGA is essential for evaluating how the incorporation of the silane affects the degradation profile and thermal resilience of polymer composites. researchgate.net
Table 2: TGA Application in this compound Research
| Analytical Technique | Application | Finding | Reference |
|---|---|---|---|
| Thermogravimetric Analysis (TGA) | Grafting Quantification | Used alongside elemental analysis to quantify the functionalization of mesoporous silica. | researchgate.net |
| Thermogravimetric Analysis (TGA) | Thermal Stability | Used to determine the 25% weight loss temperature of dried hydrolysates to benchmark thermal stability. | gelest.com |
Electron Microscopy and Atomic Force Microscopy
Microscopy techniques provide visual confirmation of the effects of this compound on surface morphology and structure at the nanoscale.
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are widely used to visualize the morphology of materials and structures incorporating this compound. For example, SEM is used to examine the surfaces of hybrid films to assess particle ordering and the success of film formation processes. mdpi.com Both SEM and TEM can be used to obtain the images necessary to measure critical dimensions and surface characteristics, such as line edge roughness in lithographically produced features coated with polymers containing this silane. google.com
Atomic Force Microscopy (AFM) offers high-resolution, three-dimensional topographical information. It is used to investigate surfaces coated with this compound-containing polymers, providing detailed data on surface roughness. google.com In studies involving surface-initiated polymerization on electrospun fibers, AFM has been used to examine the cross-sections of grafted fibers, revealing that polymerization occurred at both internal and external sites. researchgate.net AFM is also valuable for examining the smoothness and morphology of films on various substrates, such as cotton fabrics. researchgate.net
Scanning Electron Microscopy (SEM) for Surface Morphology
In the study of hybrid nanoparticles, SEM images reveal the influence of the functionalizing agent on the resulting morphology. For instance, when used to functionalize poly(methyl methacrylate)–silica hybrid nanoparticles, this compound (referred to as MPS in some literature) plays a role in the final structure of the hybrid material. researchgate.net SEM analysis can differentiate between various morphologies, such as solid particles and capsules, which is critical for controlling the properties of the final material.
| Parameter | Description | Typical Finding |
| Surface Texture | Qualitative assessment of the smoothness or roughness of the silane-treated surface. | SEM images can show the transition from a smooth, unmodified surface to one with a distinct texture after MPTS treatment. |
| Particle Agglomeration | The extent to which individual particles clump together after surface modification. | Reduced agglomeration of nanoparticles is often observed after successful surface treatment with MPTS. |
| Coating Uniformity | The evenness of the distribution of the MPTS coating on a substrate. | High-magnification SEM can reveal the homogeneity of the silane layer. |
Transmission Electron Microscopy (TEM) for Particle Structure and Hybrid Materials
Transmission Electron Microscopy (TEM) offers higher resolution than SEM, enabling the detailed examination of the internal structure of nanoparticles and the architecture of hybrid materials incorporating this compound. It is particularly useful for characterizing core-shell structures and the dispersion of modified nanoparticles within a matrix.
Research on core/shell particles has utilized TEM to confirm the formation of a poly(3-methacryloxypropyl-trimethoxysilane) (PSi) shell around a poly(butyl methacrylate) (PA) core. nih.gov These TEM micrographs provide direct visual evidence of the core-shell structure, which is crucial for understanding the properties and performance of these composite particles. nih.gov For instance, the characterization of silica nanoparticles modified with this compound has been accomplished using TEM to determine particle size and morphology, with synthesized nanoparticles showing an average diameter of approximately 25 nm. nih.gov
In the development of smart drug delivery systems, TEM analysis has been employed to visualize polymer chains grafted onto mesoporous silica nanoparticles, confirming the successful modification of the nanoparticle surface. mdpi.com
| Feature | Description | Example Finding |
| Core-Shell Structure | Visualization of a distinct core material encapsulated by a shell of a different material. | TEM images clearly show a darker core of poly(butyl methacrylate) surrounded by a lighter shell of poly(this compound). nih.gov |
| Particle Size and Distribution | Measurement of the diameter of individual nanoparticles and the uniformity of their sizes. | Analysis of TEM images can provide an average particle diameter and a size distribution histogram. For example, modified silica nanoparticles with an average size of 25-35 nm. nih.gov |
| Shell Thickness | Measurement of the thickness of the shell in core-shell nanoparticles. | For core-shell nanostructured materials, TEM can provide information on shell thickness, which can be uniform or non-uniform. researchgate.net |
| Dispersion | Assessment of how well modified nanoparticles are distributed within a polymer matrix or other medium. | TEM can reveal whether nanoparticles are individually dispersed or form aggregates within the composite material. |
Atomic Force Microscopy (AFM) for Surface Roughness and Coating Retention
Atomic Force Microscopy (AFM) is a high-resolution imaging technique that provides three-dimensional information about a surface's topography. In the context of this compound research, AFM is used to quantify surface roughness at the nanoscale and to assess the retention and integrity of silane coatings.
Studies on aminosilane (B1250345) layers on silicon wafers, which share similarities in deposition and layer formation with this compound, have demonstrated the utility of AFM. wiley.com For example, an uncoated silicon wafer exhibits a very smooth surface with a low average roughness (Ra) of 0.09 nm. wiley.com After modification with a silane, AFM analysis can reveal the formation of a rougher layer with islands due to polymerization, leading to an increase in Ra. wiley.com This quantitative data is critical for understanding how silanization parameters affect the final surface properties.
The retention of coatings can be evaluated by subjecting the coated surface to various stresses (e.g., mechanical or chemical) and then imaging the surface with AFM to detect any changes, such as delamination or wear.
| Sample | Deposition Time | Average Roughness (Ra) (nm) | Observations |
| Uncoated Silicon Wafer | N/A | 0.09 | Smooth surface with no islands. wiley.com |
| Silane-Coated Wafer | 6 hours | 0.28 | Formation of a relatively rough layer with a high density of islands due to polymerization. wiley.com |
| Silane-Coated Wafer | 22 hours | > 0.28 | Increased polymerization leading to higher and wider islands. wiley.com |
Fourier Transform Infrared (FTIR) and Raman Spectroscopy
Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, are indispensable for the chemical characterization of this compound and its derivatives. They provide detailed information about chemical bonds, functional groups, and the extent of chemical reactions.
Characterization of Chemical Bonds and Functional Groups
FTIR spectroscopy is widely used to identify the characteristic functional groups present in the this compound molecule and to monitor chemical changes during processes like hydrolysis, condensation, and grafting. The FTIR spectrum of this compound exhibits distinct absorption bands corresponding to its various functional groups.
A key application of FTIR is in confirming the chemical modification of surfaces. For instance, in the modification of rice husk fibers, the appearance of a peak around 1152-1154 cm⁻¹ is attributed to the symmetric stretching of the C-O-Si bond, confirming the chemical bonding between the cellulose (B213188) fiber and the silane. researchgate.net
Raman spectroscopy is a complementary technique to FTIR that is also sensitive to molecular vibrations. It can be particularly useful for studying the polymerization of the methacrylate (B99206) group and for analyzing materials in aqueous environments. While specific Raman data for this compound is less common in the literature, the principles of Raman spectroscopy make it a valuable tool for its characterization. anton-paar.comyoutube.comanton-paar.com For similar silanes like (3-mercaptopropyl)trimethoxysilane (B106455) (MPTMS), vibrational assignments have been made for most of the observed bands in their Raman spectra. researchgate.net
| Wavenumber (cm⁻¹) | Assignment | Functional Group | Reference |
| ~2970 | C-H stretch (asymmetric) | -CH₃ | mdpi.com |
| ~2940 | C-H stretch (asymmetric) | -CH₂- | researchgate.net |
| ~1720 | C=O stretch | Ester | mdpi.com |
| ~1638 | C=C stretch | Methacrylate | researchgate.net |
| ~1165 | C-O-C stretch | Ester | mdpi.com |
| ~1080 | Si-O-C stretch | Alkoxysilane | researchgate.net |
| ~815 | Si-O-Si stretch | Siloxane | mdpi.com |
Quantitative Analysis of Grafted Amounts
Thermogravimetric analysis (TGA) is a common technique used to quantify the amount of this compound that has been successfully grafted onto a substrate, such as silica nanoparticles. By heating the modified material and monitoring the weight loss at different temperatures, the amount of organic silane can be determined.
| Sample | Temperature Range (°C) | Weight Loss (%) | Interpretation |
| Unmodified Silica | < 200 | ~2-3 | Removal of physically adsorbed water. |
| Unmodified Silica | 200 - 800 | ~5-6 | Dehydroxylation of silanol (B1196071) groups. |
| MPTS-Modified Silica | < 200 | ~1-2 | Removal of physically adsorbed water. |
| MPTS-Modified Silica | 200 - 600 | ~10-15 | Decomposition of grafted MPTMS molecules. |
Assessment of Polymerization Degree of Conversion
FTIR spectroscopy is a primary method for determining the degree of conversion (DC) of the methacrylate groups in this compound during polymerization. The DC is a measure of the percentage of carbon-carbon double bonds that have reacted to form single bonds in the polymer network.
The calculation of the DC is typically performed by monitoring the decrease in the absorbance of the methacrylate C=C stretching band (around 1638 cm⁻¹) relative to an internal standard peak that does not change during polymerization, such as an aromatic C=C stretching band (around 1608 cm⁻¹) if present in the formulation. wiley.comresearchgate.net The DC is crucial as it directly influences the final mechanical and chemical properties of the resulting polymer. wiley.com
The degree of conversion can be calculated using the following formula: DC (%) = [1 - (Absorbance of C=C at time t / Absorbance of reference at time t) / (Absorbance of C=C at time 0 / Absorbance of reference at time 0)] * 100
| Polymer System | Curing Time (s) | Degree of Conversion (%) |
| Methacrylate-based composite | 0 | 0 |
| Methacrylate-based composite | 20 | 55 - 65 |
| Methacrylate-based composite | 40 | 60 - 75 |
| Methacrylate-based composite | 24 hours | 65 - 80 |
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical State Analysis
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a premier surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. researchgate.netionoptika.com XPS operates by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy of electrons that are emitted from the top 1 to 10 nanometers of the material's surface. researchgate.net This makes it an invaluable tool for confirming the covalent grafting of this compound onto a substrate.
In the context of this compound research, XPS is employed to provide direct evidence of the silane's presence on a surface after a modification procedure. High-resolution spectra of key elements such as Silicon (Si 2p), Carbon (C 1s), and Oxygen (O 1s) are analyzed. The presence of a Si 2p peak at a binding energy characteristic of Si-O-C or Si-O-Substrate bonds confirms the reaction of the triisopropoxysilane group. Furthermore, the C 1s spectrum can be deconvoluted to identify the different carbon environments within the grafted molecule: the C-C/C-H bonds of the propyl chain, the C-O bond of the ester, and the O-C=O of the methacrylate group. researchgate.net These distinct signals provide unambiguous proof of a successful and chemically intact surface functionalization.
Research findings often present XPS data as survey scans, confirming the presence of all expected elements, and high-resolution scans of individual elements to probe the chemical bonding environment. For instance, after treating a silicon wafer, the ratio of the nitrogen signal (N 1s) to the silicon signal (Si 2p) can be used to quantify the surface coverage of nitrogen-containing silanes like aminopropyl triethoxysilane (B36694) (APTES). researchgate.net A similar ratiometric analysis can be applied to the unique carbon or oxygen environments of this compound to assess the density of the grafted layer.
| Element | XPS Peak | Typical Binding Energy (eV) | Inferred Chemical Bond in this compound |
| Silicon | Si 2p | ~102.5 - 103.5 | Si-O-Substrate / Si-O-Si |
| Carbon | C 1s | ~285.0 | C-C, C-H (propyl chain) |
| Carbon | C 1s | ~286.5 | C-O (ester group) |
| Carbon | C 1s | ~289.0 | O=C-O (methacrylate group) |
| Oxygen | O 1s | ~532.5 | Si-O |
| Oxygen | O 1s | ~533.5 | C=O |
Note: Binding energies are approximate and can vary based on the substrate, instrument calibration, and specific chemical environment.
Dynamic Light Scattering (DLS) for Particle Size and Monodispersity
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles and molecules in suspension or solution. microtrac.comazom.com The technique works by illuminating the particles with a laser and analyzing the intensity fluctuations of the scattered light. microtrac.com These fluctuations are caused by the random, thermally-driven movement of the particles, known as Brownian motion. youtube.com Smaller particles move more rapidly, causing faster fluctuations in the scattered light intensity, while larger particles move more slowly. microtrac.com By analyzing the time scale of these fluctuations, the particle's diffusion coefficient can be determined, and from this, the hydrodynamic diameter is calculated using the Stokes-Einstein equation.
In research involving this compound, DLS is crucial for characterizing nanoparticles, such as silica or gold, both before and after surface functionalization. A key research finding is the observable increase in the hydrodynamic diameter of nanoparticles after a successful reaction with the silane. researchgate.net This size increase corresponds to the thickness of the grafted this compound layer on the particle's surface.
DLS also provides the Polydispersity Index (PDI), a measure of the broadness of the size distribution. A low PDI value indicates a monodisperse or uniform particle population, which is often a critical requirement for applications in nanotechnology. Researchers use DLS to monitor the colloidal stability of the functionalized particles over time, as aggregation would lead to a significant increase in the measured particle size and PDI. nih.gov
| Sample | Z-Average Diameter (d.nm) | Polydispersity Index (PDI) |
| Unmodified Silica Nanoparticles | 100 | 0.05 |
| Silica Nanoparticles + this compound | 110 | 0.08 |
Note: This table presents representative data illustrating the expected change in nanoparticle size upon functionalization. Actual values depend on the initial particle size and reaction conditions.
Nitrogen Adsorption-Desorption Measurements (BET) for Porosity and Surface Area
Nitrogen adsorption-desorption analysis is a standard method for determining the specific surface area, pore volume, and pore size distribution of porous materials. universallab.org The technique is based on the physical adsorption of nitrogen gas molecules onto the surface of a material at cryogenic temperatures (typically 77 K, the boiling point of liquid nitrogen). youtube.com By measuring the amount of nitrogen adsorbed at various relative pressures, an adsorption-desorption isotherm is generated.
The Brunauer-Emmett-Teller (BET) theory is applied to the adsorption data, usually in the relative pressure range of 0.05 to 0.35, to calculate the specific surface area. youtube.com The shape of the isotherm and the presence of a hysteresis loop (a difference between the adsorption and desorption pathways) provide information about the pore structure (e.g., size and shape) of the material. rsc.org
When a porous material, such as mesoporous silica, is functionalized with this compound, the silane molecules anchor to the internal pore surfaces. This functionalization invariably leads to a reduction in the material's specific surface area and total pore volume. These decreases are a strong indirect confirmation that the silane has successfully entered the pores and bonded to the available surface sites. researchgate.net For instance, studies on modifying silica gel with various functional groups consistently show a decrease in the BET surface area after functionalization, indicating that the pores are being filled or narrowed by the grafted molecules. researchgate.netresearchgate.net Therefore, BET analysis serves as a powerful quantitative tool to assess the extent of surface modification within porous architectures.
| Material | BET Specific Surface Area (m²/g) | Total Pore Volume (cm³/g) |
| Mesoporous Silica Support | 850 | 0.95 |
| Mesoporous Silica + this compound | 520 | 0.60 |
Note: This table provides illustrative data showing the typical effect of silane grafting on the textural properties of a porous material.
Future Research Directions and Emerging Trends for Methacryloxypropyltriisopropoxysilane
Sustainable Synthesis and Green Chemistry Approaches
The chemical industry is increasingly shifting towards sustainable practices, and the synthesis of organosilanes is no exception. Future research will likely focus on developing greener synthetic routes for methacryloxypropyltriisopropoxysilane that minimize hazardous waste and energy consumption.
Key Research Thrusts:
Biocatalytic Synthesis: The use of enzymes, such as lipases and silicateins, presents a promising avenue for the sustainable synthesis of alkoxysilanes. nih.govacs.org Research into enzyme-catalyzed transesterification or direct synthesis from silica (B1680970) precursors under mild conditions could lead to more environmentally friendly production methods. nih.govnih.gov These biocatalytic processes often occur in aqueous media at ambient temperatures, reducing the need for harsh organic solvents and high-energy inputs. mdpi.com
Solvent-Free and Alternative Solvent Systems: Moving away from traditional volatile organic compounds (VOCs) is a key goal of green chemistry. Future synthesis methods may explore solvent-free reaction conditions or the use of green solvents like ionic liquids or supercritical fluids.
Renewable Feedstocks: Investigation into the use of renewable resources for the production of the organic and silicon-based precursors for this compound will be a critical step towards a fully sustainable lifecycle for this compound. nih.gov This could involve biomass-derived alcohols and silica sourced from agricultural waste.
Advanced Material Architectures and Multifunctional Composites
The role of this compound as a coupling agent is well-established, but future research is expected to leverage its unique reactivity to create more complex and functional materials.
Key Research Thrusts:
Hierarchical and Core-Shell Structures: The controlled hydrolysis and condensation of this compound can be utilized to create hierarchical structures and core-shell nanoparticles. researchgate.netmdpi.com For instance, it can be used to form a polysiloxane shell on a polymer core, imparting properties like water repellency and low surface energy. researchgate.net These advanced architectures can lead to materials with tailored optical, mechanical, and chemical properties.
Multifunctional Composites: Beyond its role as a simple adhesion promoter, this silane (B1218182) can be a key component in multifunctional composites. By functionalizing fillers and reinforcing agents, it can contribute to properties such as self-healing, sensing, and stimuli-responsiveness. For example, its integration into composites could enhance the dispersion and bonding of nanofillers, leading to significant improvements in mechanical strength and thermal stability. mdpi.com
In-depth Mechanistic Understanding of Interfacial Phenomena
A deeper understanding of the hydrolysis, condensation, and interfacial reaction mechanisms of this compound is crucial for optimizing its performance in various applications.
Key Research Thrusts:
Kinetics of Hydrolysis and Condensation: While the general mechanism of silane hydrolysis and condensation is known, the specific kinetics for the isopropoxy groups of this compound, especially in comparison to its methoxy (B1213986) and ethoxy counterparts, require further investigation. gelest.comncsu.edu The slower hydrolysis rate of isopropoxy groups offers a wider processing window, which needs to be quantified under various pH, temperature, and solvent conditions. gelest.com
Interfacial Bonding Mechanisms: Advanced analytical techniques can be employed to probe the chemical interactions at the interface between the silane-modified substrate and the polymer matrix. nih.gov This includes elucidating the nature of the covalent bonds formed and the role of secondary interactions like hydrogen bonding.
Influence of Steric Hindrance: The bulky isopropoxy groups are expected to influence the condensation process and the final structure of the siloxane network at the interface. Studies focusing on the impact of this steric hindrance on the density and cross-link density of the interfacial layer will be valuable.
Below is a comparative table of hydrolysis and condensation rate constants for a similar compound, methacryloxypropyltrimethoxysilane (MPTMS), which highlights the type of data needed for this compound.
| Catalyst | Reaction | Rate Constant (k) | Reference |
| K2CO3 | Polymerization | 1.42 ± 0.11 e⁻⁸ M⁻¹⁸ s⁻¹ | ncsu.edu |
This data is for METHACRYLOXYPROPYLTRIMETHOXYSILANE (MPTMS) and serves as an example for future comparative studies.
Expanded Biomedical Applications and Biointerfaces
The biocompatibility of methacrylate-functionalized surfaces makes this silane a promising candidate for various biomedical applications. nih.gov Future research will likely focus on designing and evaluating materials for enhanced biological performance.
Key Research Thrusts:
Bioactive Coatings for Implants: this compound can be used to create bioactive coatings on metallic implants, such as titanium, to improve osseointegration and long-term stability. e3s-conferences.orgmdpi.commdpi.com The methacrylate (B99206) group can be used to covalently bond bioactive molecules, such as peptides or growth factors, to the implant surface. nih.gov
Dental Resin Composites: This silane is a potential coupling agent for fillers in dental resin composites, improving the bond between the inorganic filler and the polymer matrix. researchgate.net Research into its effectiveness in enhancing the mechanical properties and longevity of dental restorations is warranted.
Bone Cement and Tissue Engineering Scaffolds: Its application in bone cements and as a surface modifier for tissue engineering scaffolds could improve their mechanical properties and biocompatibility. mdpi.com Studies on its cytotoxicity and ability to promote cell adhesion and proliferation will be crucial. researchgate.net While studies on similar silanes with hydrophobic groups have shown low cytotoxicity, specific testing for this compound is necessary. researchgate.net
The following table presents shear bond strength data for a composite resin on titanium, using a blend containing a related silane, which indicates the potential performance that could be expected and studied for this compound.
| Silane System | Solvent | Shear Bond Strength (MPa) | Reference |
| γ-methacryloxypropyltrimethoxysilane and vinyltriisopropoxysilane blend | 2-propanol | 11.3 ± 3.6 | osti.gov |
| γ-methacryloxypropyltrimethoxysilane (control) | 2-propanol | 20.4 ± 12.2 | osti.gov |
This data is for a blend containing a related silane and serves as a benchmark for future studies on this compound.
Computational Chemistry and Modeling for Predictive Design
Computational methods are becoming increasingly powerful tools for predicting material properties and guiding experimental design.
Key Research Thrusts:
Molecular Dynamics (MD) Simulations: MD simulations can be used to model the adsorption of this compound on various substrates, providing insights into the conformation and orientation of the silane molecules at the interface. researchgate.netbiointerfaceresearch.com This can help in understanding the formation of self-assembled monolayers and their interaction with polymer matrices.
Density Functional Theory (DFT) Calculations: DFT can be employed to study the electronic structure and reactivity of the silane molecule, including the mechanisms of hydrolysis, condensation, and reaction with surface hydroxyl groups. This can provide a fundamental understanding of the bond formation and cleavage processes.
Predictive Modeling of Composite Performance: By integrating computational data with experimental results, predictive models can be developed to forecast the mechanical and chemical properties of composites containing this silane. This will enable the rational design of materials with optimized performance characteristics, reducing the need for extensive trial-and-error experimentation.
Q & A
Q. What are the recommended methods for synthesizing Methacryloxypropyltriisopropoxysilane in laboratory settings, and how can reaction efficiency be monitored?
Methodological Answer: Synthesis typically involves alkoxy silane condensation, where methacryloxypropyl groups are introduced via nucleophilic substitution. Reaction efficiency can be monitored using Fourier-transform infrared spectroscopy (FTIR) to track the disappearance of Si-O-R stretching vibrations (1,650–1,750 cm⁻¹) and the emergence of methacrylate C=O peaks (~1,720 cm⁻¹). Gas chromatography (GC) with flame ionization detection is also effective for quantifying unreacted precursors . Ensure anhydrous conditions to prevent premature hydrolysis, and use inert gas purging to minimize side reactions .
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and how should data interpretation account for potential silanol condensation artifacts?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H NMR (δ 0.5–1.5 ppm for Si-CH₂; δ 5.5–6.3 ppm for methacrylate vinyl protons) and ²⁹Si NMR (δ −40 to −60 ppm for triisopropoxysilane groups) are critical.
- FTIR: Monitor Si-O-Si asymmetric stretching (~1,080 cm⁻¹) to detect silanol condensation.
Silanol artifacts arise from moisture exposure; ensure sample handling under dry nitrogen and compare spectra against freshly synthesized batches. Deuterated solvents in NMR reduce water interference .
Q. What safety protocols are critical when handling this compound, particularly regarding its reactivity with atmospheric moisture?
Methodological Answer:
- Containment: Use gloveboxes or Schlenk lines for synthesis and storage.
- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats.
- Spill Management: Neutralize spills with dry sand or vermiculite; avoid water-based cleanup to prevent exothermic hydrolysis.
- Ventilation: Work in fume hoods to avoid inhalation of volatile isopropanol byproducts .
Advanced Research Questions
Q. How can researchers design experiments to quantify the hydrolysis kinetics of this compound under varying humidity conditions, and what analytical methods are suitable for tracking intermediate species?
Methodological Answer:
- Experimental Design: Use humidity-controlled chambers (e.g., 30–90% RH) with quartz crystal microbalance (QCM) to measure mass changes during hydrolysis.
- Kinetic Analysis: Employ UV-Vis spectroscopy to monitor methacrylate group stability (λ = 210–230 nm) and liquid chromatography-mass spectrometry (LC-MS) to identify silanol intermediates.
- Data Modeling: Apply pseudo-first-order kinetics to correlate humidity levels with hydrolysis rates. Include triplicate trials to assess reproducibility .
Q. What strategies resolve contradictions in reported grafting efficiencies of this compound on oxide surfaces when using different solvent systems?
Methodological Answer:
- Controlled Variables: Systematically test solvent polarity (e.g., toluene vs. ethanol) and surface pretreatment (acidic vs. alkaline oxide activation).
- Surface Characterization: Use X-ray photoelectron spectroscopy (XPS) to quantify Si-O-M (M = metal oxide) bond formation and atomic force microscopy (AFM) to assess monolayer uniformity.
- Statistical Analysis: Apply ANOVA to identify solvent-dependent variance in grafting density. Cross-reference with contact angle measurements to correlate hydrophobicity with surface coverage .
Q. How should researchers approach impurity profiling of this compound synthesized via alkoxy silane condensation, and what chromatographic methods provide sufficient resolution for byproduct identification?
Methodological Answer:
- Impurity Screening: Use high-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient (60:40 to 90:10 over 20 min) to separate unreacted isopropoxy precursors and oligomeric byproducts.
- Detection: Pair with evaporative light scattering detection (ELSD) for non-UV-active species.
- Validation: Compare retention times against synthesized standards (e.g., methacrylic acid, propyltriisopropoxysilane). For trace analysis, employ gas chromatography-mass spectrometry (GC-MS) in electron impact mode .
Q. What computational modeling approaches are validated for predicting the cross-linking behavior of this compound in polymer matrices, and how do force field parameters impact simulation accuracy?
Methodological Answer:
- Molecular Dynamics (MD): Use the COMPASS III force field to model Si-O-C bonding and cross-linking density.
- Validation: Compare simulated glass transition temperatures (Tg) with differential scanning calorimetry (DSC) data.
- Parameter Sensitivity: Test the influence of partial charges (derived from DFT calculations) on cross-linking kinetics. Open-source tools like GROMACS or LAMMPS are recommended for replicable workflows .
Methodological Notes
- Data Contradictions: Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to design studies addressing conflicting literature results (e.g., solvent effects on grafting efficiency) .
- Safety Compliance: Align protocols with Right to Know Act guidelines for chemical handling and hazard communication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
